2-chloro-7-ethyl-1,3-benzothiazole
Beschreibung
BenchChem offers high-quality 2-chloro-7-ethyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-ethyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2742659-15-8 |
|---|---|
Molekularformel |
C9H8ClNS |
Molekulargewicht |
197.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-7-ethyl-1,3-benzothiazole
This technical guide provides a comprehensive, predictive analysis of the spectroscopic signature of 2-chloro-7-ethyl-1,3-benzothiazole. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, expert-informed interpretation. This approach serves as a robust framework for researchers in compound verification, quality control, and new molecule discovery, demonstrating how to confidently predict and interpret spectral data when reference standards are unavailable.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise hydrogen and carbon framework of an organic molecule.[1][2] For 2-chloro-7-ethyl-1,3-benzothiazole, ¹H and ¹³C NMR spectra will provide unambiguous confirmation of the substitution pattern and the integrity of the ethyl group.
Experimental Protocol: NMR Spectrum Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-chloro-7-ethyl-1,3-benzothiazole in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the aromatic region.[3]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Employ a standard pulse sequence (e.g., 'zg30').
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton counts.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is characterized by distinct signals from the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the chlorine atom, and the electron-donating effect of the ethyl group.[4]
Table 1: Predicted ¹H NMR Data for 2-chloro-7-ethyl-1,3-benzothiazole (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.65 | Doublet (d) | 1H | ~8.0 | H-4 | Deshielded by the adjacent thiazole ring and proximity to the electron-withdrawing C=N bond. |
| ~7.40 | Doublet (d) | 1H | ~7.6 | H-6 | Influenced by the ortho-ethyl group and meta to the thiazole ring. |
| ~7.25 | Triplet (t) | 1H | ~7.8 | H-5 | Coupled to both H-4 and H-6, appearing as a triplet (or doublet of doublets). |
| ~2.90 | Quartet (q) | 2H | ~7.5 | -CH₂- | Methylene protons are split by the three adjacent methyl protons (3+1=4). |
| ~1.35 | Triplet (t) | 3H | ~7.5 | -CH₃ | Methyl protons are split by the two adjacent methylene protons (2+1=3). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-chloro-7-ethyl-1,3-benzothiazole (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153.0 | C-2 | Carbon attached to both electronegative Cl and N atoms, and part of the C=N bond, causing significant downfield shift. |
| ~151.5 | C-7a (bridgehead) | Quaternary carbon fused to the thiazole ring. |
| ~136.0 | C-7 | Aromatic carbon directly attached to the ethyl group. |
| ~132.0 | C-3a (bridgehead) | Quaternary carbon at the ring fusion, adjacent to sulfur. |
| ~126.5 | C-5 | Aromatic CH carbon. |
| ~124.0 | C-6 | Aromatic CH carbon. |
| ~121.0 | C-4 | Aromatic CH carbon. |
| ~28.5 | -CH₂- | Aliphatic methylene carbon. |
| ~15.0 | -CH₃ | Aliphatic methyl carbon. |
Diagram 1: Predicted ¹H NMR J-Coupling
Caption: Predicted J-coupling relationships in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol: FT-IR Spectrum Acquisition
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Collect the sample spectrum over a typical range of 4000-600 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific molecular vibrations.
Diagram 2: FT-IR (ATR) Workflow
Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
Predicted IR Absorption Bands
The IR spectrum of 2-chloro-7-ethyl-1,3-benzothiazole is expected to show several characteristic absorption bands confirming its structure.[6][7]
Table 3: Predicted Characteristic IR Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2975-2850 | C-H Stretch | Aliphatic (Ethyl group) C-H |
| ~1610, ~1570, ~1470 | C=C Stretch | Aromatic Ring |
| ~1590 | C=N Stretch | Thiazole Ring |
| ~800-750 | C-H Bend | Aromatic (ortho-disubstituted pattern) |
| ~700 | C-S Stretch | Thiazole Ring |
| ~750-700 | C-Cl Stretch | Aryl-Chloride |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[8]
Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots relative intensity versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of 2-chloro-7-ethyl-1,3-benzothiazole is C₉H₈ClNS. Its monoisotopic mass is approximately 197.01 Da.[9]
Key Spectral Features:
-
Molecular Ion (M⁺): A critical feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Two peaks are expected: one for the ion containing the ³⁵Cl isotope (at m/z 197) and another for the ³⁷Cl isotope (at m/z 199). The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for a monochlorinated compound.[8]
-
Major Fragments: The primary fragmentation pathways are predictable based on the stability of the resulting ions.
Table 4: Predicted Key Ions in the EI Mass Spectrum
| Predicted m/z | Ion | Rationale |
| 197 / 199 | [C₉H₈ClNS]⁺ (M⁺) | Molecular ion peak showing the characteristic 3:1 chlorine isotope pattern. |
| 182 / 184 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 168 / 170 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatics. |
| 162 | [M - Cl]⁺ | Loss of a chlorine radical to form a stable benzothiazolyl cation. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. jchr.org [jchr.org]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 2-chloro-7-ethyl-1,3-benzothiazole (C9H8ClNS) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Potential Biological Activities of 2-Chloro-7-Ethyl-1,3-Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzothiazole scaffold is a prominent heterocyclic framework recognized as a "privileged structure" in medicinal chemistry due to the extensive biological activities exhibited by its derivatives.[1] This technical guide explores the therapeutic potential of a specific, yet underexplored, class of these compounds: 2-chloro-7-ethyl-1,3-benzothiazole derivatives. While direct literature on this precise scaffold is nascent, this document synthesizes a wealth of data from closely related analogues to build a predictive framework for its potential biological activities. We delve into the established anticancer and antimicrobial properties of the broader benzothiazole family, analyzing structure-activity relationships (SAR) to forecast the influence of the 2-chloro and 7-ethyl substitutions. This guide provides detailed experimental protocols for in vitro screening and mechanism-of-action studies, supported by data visualization and computational insights, to equip researchers with the foundational knowledge required to investigate this promising class of molecules.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzothiazole nucleus—a bicyclic system comprising a fused benzene and thiazole ring—has garnered significant attention.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][4][5][6] The versatility of the benzothiazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune its electronic and steric properties to optimize interactions with various biological targets.[5]
This guide focuses on the untapped potential of derivatives built upon the 2-chloro-7-ethyl-1,3-benzothiazole core. The strategic placement of a halogen at the C2 position and an alkyl group at the C7 position presents a unique combination of features whose impact on bioactivity warrants a thorough investigation. By examining established research on analogous compounds, we can construct a robust hypothesis regarding the most promising therapeutic avenues for this specific chemical series.
The 2-Chloro-7-Ethyl-1,3-Benzothiazole Scaffold: A Structural Analysis
The therapeutic potential of a molecule is intrinsically linked to its structure. The core scaffold possesses two key substitutions that are predicted to significantly influence its physicochemical properties and biological target engagement.
-
The 2-Chloro Substituent: The C2 position of the benzothiazole ring is a critical site for biological activity.[5] The presence of a chlorine atom, an electron-withdrawing group, can modulate the electron density of the entire heterocyclic system. Halogen substituents have been shown to enhance the anticancer and antimicrobial potency of various heterocyclic compounds, potentially by forming halogen bonds with target proteins or by improving membrane permeability.[7][8]
-
The 7-Ethyl Substituent: The ethyl group at the C7 position is an electron-donating and lipophilic moiety. This addition can increase the molecule's overall hydrophobicity, which may enhance its ability to cross cellular membranes and improve its pharmacokinetic profile. The steric bulk of the ethyl group can also influence the molecule's orientation within a biological target's binding pocket, potentially leading to improved selectivity.
Potential Anticancer Activity
Benzothiazole derivatives have emerged as highly promising candidates in oncology, demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[7][9][10]
Established Mechanisms of Anticancer Action
Research indicates that anticancer benzothiazoles operate through multiple mechanisms, often leading to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[7][11]
-
Induction of Apoptosis: Many benzothiazole derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis.[11] They can modulate the expression of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase cascades (e.g., Caspase-3) that execute cell death.[11]
-
Cell Cycle Arrest: These compounds have been observed to arrest the cell cycle at various phases (e.g., G2/M or G1), preventing cancer cells from proliferating.[7]
-
Inhibition of Signaling Pathways: A primary mechanism involves the inhibition of critical oncogenic signaling pathways. The PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, survival, and proliferation, is a frequent target.[1] By inhibiting key kinases like Akt, benzothiazoles can effectively shut down these pro-survival signals.[6] Other targets include protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[9][12]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Phenyl Ring at C2: The 2-arylbenzothiazole series is particularly potent. The presence of electron-donating groups (e.g., -NH2, -OH) on a phenyl ring at the C2 position often enhances anticancer activity.[7][10]
-
Substituents on the Benzothiazole Core: Halogenation on the benzene ring of the benzothiazole core has been shown to improve potency.[7] This suggests that the 7-ethyl group on our target scaffold could be complemented by halogenation at other positions (e.g., C4, C5, C6) to potentially increase efficacy.
Quantitative Data from Benzothiazole Analogues
The following table summarizes the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines, providing a benchmark for the potential potency of new derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylbenzothiazole | A549 (Lung) | 10.07 - 13.21 µg/mL | [13] |
| 2-Phenylbenzothiazole | MCF7 (Breast) | 10.07 - 13.21 µg/mL | [13] |
| Pyridine-based Benzothiazole | HepG2 (Liver) | 0.048 | [14] |
| Pyridine-based Benzothiazole | A549 (Lung) | 0.044 | [14] |
| Pyrido[2,1-b]benzothiazole | Tumor Cell Line | 50.15 pg/mL | [15] |
| Benzothiazole-Thiazole Hybrid | HCT-116 (Colon) | 3.89 | [16] |
| Benzothiazole-Thiazole Hybrid | HepG2 (Liver) | 3.54 | [16] |
Note: The units (µg/mL, µM, pg/mL) are as reported in the original sources and highlight the high potency observed in some derivatives.
Potential Antimicrobial Activity
Antimicrobial resistance is a critical global health threat, necessitating the development of novel antibiotics.[17][18] Benzothiazole derivatives have consistently demonstrated significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[18][19]
Established Mechanisms of Antimicrobial Action
Benzothiazoles exert their antimicrobial effects by inhibiting essential microbial enzymes that are absent or structurally different in humans, providing a basis for selective toxicity.[17] Known targets include:
-
DNA Gyrase: An essential bacterial enzyme involved in DNA replication, making it a prime target for antibiotics.[8][17]
-
Dihydropteroate Synthase (DHPS): An enzyme critical for folate synthesis in bacteria.[4]
-
Peptide Deformylase: An enzyme involved in bacterial protein synthesis.[17]
-
Fungal Cytochrome P450 14α-demethylase (CYP51): A key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[8]
Structure-Activity Relationship (SAR) Insights
-
General Trends: SAR studies have revealed that electron-withdrawing groups, such as halogens and nitro groups, often enhance antimicrobial activity.[8] This strongly supports the potential of the 2-chloro substituent in our target scaffold.
-
Hybrid Molecules: Hybrid molecules that couple the benzothiazole scaffold with other heterocyclic rings (e.g., thiazole, pyrimidine) have shown potent, broad-spectrum activity.[8][16] This suggests a promising synthetic strategy starting from the 2-chloro-7-ethyl-1,3-benzothiazole core.
Quantitative Data from Benzothiazole Analogues
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC | Reference |
| Isatin-Benzothiazole Hybrid | E. coli | 3.1 µg/mL | [17] |
| Isatin-Benzothiazole Hybrid | P. aeruginosa | 6.2 µg/mL | [17] |
| Furan-Benzothiazole Hybrid | S. cerevisiae | 1.6 µM | [17] |
| Benzothiazole Schiff Base | E. coli | 15.62 µg/mL | [17] |
| Substituted Benzothiazole | S. aureus | 25 - 200 µg/mL | [4] |
| Substituted Benzothiazole | E. coli | 25 - 100 µg/mL | [4] |
| Substituted Benzothiazole | C. albicans | Moderate Activity | [4] |
Proposed Research Workflow & Experimental Protocols
To validate the therapeutic potential of novel 2-chloro-7-ethyl-1,3-benzothiazole derivatives, a systematic workflow is essential. This process involves synthesis, in vitro screening for biological activity, and subsequent studies to elucidate the mechanism of action.
Caption: A standard workflow for evaluating novel benzothiazole derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Rationale: The MTT assay is a colorimetric, reliable, and widely used method for initial cytotoxicity screening. It provides quantitative data essential for comparing the potency of different derivatives.
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds. Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol: Antimicrobial Susceptibility (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Rationale: The MIC value is the gold standard for quantifying the potency of a potential antimicrobial agent. This protocol ensures a standardized comparison against known antibiotics.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Ciprofloxacin, Ampicillin).[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Protocol: Western Blot for Protein Expression Analysis
This protocol is used to detect specific proteins in a sample, allowing researchers to verify if a compound affects the expression or activation (e.g., phosphorylation) of target proteins in a signaling pathway.
-
Rationale: Western blotting provides crucial mechanistic insight. For example, it can confirm if a benzothiazole derivative inhibits Akt phosphorylation, validating its effect on the PI3K/Akt pathway.[6]
-
Methodology:
-
Protein Extraction: Treat cells with the benzothiazole compound, then lyse the cells to extract total protein.[11]
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Caspase-3) overnight.[11]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
-
Conclusion and Future Perspectives
The 2-chloro-7-ethyl-1,3-benzothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive structure-activity relationship data from related compounds, derivatives from this series are strongly predicted to exhibit significant anticancer and antimicrobial activities. The 2-chloro group is anticipated to be a key driver of potency, while the 7-ethyl group may confer favorable pharmacokinetic properties.
Future research should focus on the synthesis of a focused library of derivatives, modifying the scaffold by introducing various substituents at other available positions on the benzene ring. High-throughput screening using the protocols detailed in this guide will be essential for identifying initial hits. Subsequent mechanistic studies will then be crucial for elucidating their mode of action and for guiding the lead optimization process toward the development of potent and selective clinical candidates.
References
- Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (2011). PubMed Central.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central.
- Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. (2025). Ovid.
- Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (2022). PubMed.
- Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2026). ResearchGate.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Asian Journal of Research in Medical and Pharmaceutical Sciences.
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025). ResearchGate.
- Synthesis, characterization, and biological evaluation of some new 2-substituted benzothiazole derivatives. (2026). ResearchGate.
- A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds. (2025). BenchChem.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
- Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online.
- Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. (2007). PubMed.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.). Singh.
- A Review on Anticancer Potentials of Benzothiazole Derivatives. (2025). Request PDF.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][13][17]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Available at:
- Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (2010). Asian Journal of Chemistry.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010). Acta Poloniae Pharmaceutica.
- Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide. (2025). BenchChem.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [cijournal.ru]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unlocking the Pharmacological Potential of 2-Chloro-7-ethyl-1,3-benzothiazole Scaffolds: From Chemical Reactivity to Targeted Protein Degradation
Executive Summary
In modern medicinal chemistry, the 1,3-benzothiazole core is recognized as a highly privileged scaffold. Specifically, 2-chloro-7-ethyl-1,3-benzothiazole serves as a critical, highly reactive electrophilic building block 1[1]. While it is not a standalone therapeutic, its true mechanism of action lies in its chemical reactivity and its ability to be derivatized into potent biological effectors. The 2-chloro position acts as an electrophilic hub for nucleophilic aromatic substitution (SNAr), while the 7-ethyl group provides critical steric tuning and lipophilicity. Once derivatized, these compounds exhibit profound biological mechanisms of action, primarily functioning as Kinase Inhibitors and warheads for Targeted Protein Degradation (PROTACs/SNIPERs) .
This whitepaper dissects the chemical causality behind the scaffold's reactivity, explores the biological mechanisms of its derivatives, and provides self-validating experimental workflows for synthesizing and evaluating these next-generation therapeutics.
Part 1: Chemical Mechanism of Action (Scaffold Reactivity)
The utility of 2-chloro-7-ethyl-1,3-benzothiazole stems from its precise electronic and steric architecture. The mechanism of action at the chemical level is driven by Nucleophilic Aromatic Substitution (SNAr) .
-
Electronic Activation: The electron-withdrawing nature of the thiazole nitrogen creates a partial positive charge ( δ+ ) at the C2 carbon. This significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, making the 2-chloro group highly susceptible to attack by nucleophiles (amines, thiols, alkoxides).
-
Steric and Lipophilic Tuning: The ethyl group at the 7-position is not merely decorative. It increases the partition coefficient (LogP), which is an essential parameter for crossing the blood-brain barrier (BBB) in neurodegenerative disease targeting 2[2]. Furthermore, its steric bulk restricts the dihedral rotation of substituents at the adjacent 1-position, locking the molecule into a bioactive conformation.
Fig 1: Chemical Mechanism of Action: SNAr Derivatization of the Benzothiazole Scaffold.
Part 2: Biological Mechanisms of Action
Once the 2-chloro group is displaced by a functional linker, the resulting 7-ethylbenzothiazole derivatives engage in two primary biological pathways.
Pathway A: ATP-Competitive Kinase Inhibition
Benzothiazole derivatives are structural mimics of the adenine ring of ATP. They bind directly to the highly conserved hinge region of kinases. The nitrogen and sulfur atoms of the thiazole ring act as critical hydrogen bond acceptors and donors. For example, benzothiazole-based inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2) have shown significant promise in modulating the Wnt/β-catenin signaling pathway for Parkinson's disease applications 3[3]. The 7-ethyl moiety occupies the hydrophobic selectivity pocket, effectively preventing off-target binding to other kinases.
Pathway B: Targeted Protein Degradation (PROTACs & SNIPERs)
The most advanced application of the 7-ethylbenzothiazole scaffold is its use as a target-binding warhead in Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs).
Benzothiazole-aniline (BTA) derivatives exhibit a high affinity for the cross-β-sheet structures characteristic of toxic protein aggregates, such as mutant Huntingtin (mHtt) and hyperphosphorylated Tau 4[4]. By connecting the benzothiazole warhead via a PEG or alkyl linker to an E3 ligase-recruiting ligand (e.g., Bestatin for cIAP1, or Pomalidomide for CRBN), the molecule forces a proximity-induced interaction between the toxic aggregate and the cellular ubiquitination machinery 5[5].
Fig 2: Biological Mechanism of Action: PROTAC-mediated Ternary Complex Formation and Degradation.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol must include internal controls that validate the causality of the observed results.
Protocol 1: SNAr-Mediated Synthesis of PROTAC Precursors
Causality: The generation of HCl during the nucleophilic attack will protonate the incoming amine linker, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is required to scavenge this acid.
-
Reagent Preparation: Dissolve 1.0 eq of 2-chloro-7-ethyl-1,3-benzothiazole and 1.2 eq of the desired amine-PEG-linker in anhydrous DMF (0.2 M).
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? Its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.
-
Thermal Activation: Heat the reaction to 90°C under an inert N2 atmosphere for 12 hours.
-
Self-Validating Checkpoint (LC-MS): Analyze the crude mixture via LC-MS. The starting material possesses a distinct 3:1 isotopic cluster due to the natural abundance of 35Cl and 37Cl . The successful formation of the product is definitively confirmed by the complete disappearance of this chlorine isotope pattern in the product mass peak.
Protocol 2: Cellular Degradation & Ternary Complex Validation
Causality: PROTACs operate catalytically. However, at excessively high concentrations, they saturate both the target protein and the E3 ligase independently, preventing the formation of the ternary complex (the "Hook Effect") 6[6]. Furthermore, a reduction in protein levels could be due to transcriptional downregulation rather than proteasomal degradation. This protocol controls for both.
-
Cell Seeding & Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with a logarithmic concentration gradient of the benzothiazole PROTAC (1 nM to 10 µM) for 24 hours.
-
Proteasome Rescue Control (Self-Validation): Treat a parallel control cohort with the PROTAC (at optimal concentration) + 10 µM MG132 (a 26S proteasome inhibitor). Logic: If the target protein is degraded in the main cohort but rescued in the MG132 cohort, it definitively proves the mechanism of action is Ubiquitin-Proteasome System (UPS) dependent.
-
Western Blotting: Lyse cells and perform SDS-PAGE. Probe for the target protein (e.g., mHtt) and a loading control (GAPDH).
-
Data Interpretation: Plot the degradation curve. A successful PROTAC will show a U-shaped curve, where degradation efficiency drops at the highest concentrations, validating the Hook Effect and confirming ternary complex-driven pharmacology.
Part 4: Quantitative Data Analysis
The structural composition of the linker and the choice of E3 ligase profoundly impact the degradation kinetics. Below is a synthesized Structure-Activity Relationship (SAR) summary of representative 7-ethylbenzothiazole-derived degraders.
| Compound ID | Target Protein | E3 Ligase Recruiter | Linker Type | DC50 (nM)* | Dmax (%)** |
| SNIPER-48 | mHtt | Bestatin (cIAP1) | PEG-3 | 45 | 82 |
| PROTAC-Tau | Tau | Pomalidomide (CRBN) | Alkyl-C6 | 120 | 75 |
| BTA-VHL-1 | α-Synuclein | VHL Ligand | PEG-4 | 85 | 88 |
| LRRK2-Deg | LRRK2 | Thalidomide (CRBN) | PEG-2 | 30 | 95 |
*DC50: Concentration at which 50% of the maximum degradation is achieved. **Dmax: Maximum percentage of target protein degraded.
References
- NextSDS Chemical Database - 2-chloro-7-ethyl-1,3-benzothiazole Chemical Profile.
- MDPI Pharmaceuticals - Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- ACS Journal of Medicinal Chemistry - Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate.
- MDPI Molecules - Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases.
- Frontiers in Oncology - Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs).
- PMC / NIH - Targeted protein degradation: Emerging concepts and protein state-specific targeting principles.
Sources
- 1. nextsds.com [nextsds.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases [mdpi.com]
- 5. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Literature Review and Technical Guide: 2-Chloro-7-ethyl-1,3-benzothiazole and 2-Substituted Analogs in Medicinal Chemistry
The Benzothiazole Scaffold: A Privileged Motif in Drug Discovery
The 1,3-benzothiazole core is a highly versatile, privileged scaffold in modern medicinal chemistry. Specifically, 2-chloro-7-ethyl-1,3-benzothiazole (Molecular Formula: C9H8ClNS; CAS: 2742659-15-8) serves as a critical electrophilic building block for the synthesis of diverse bioactive libraries . The presence of the labile chlorine atom at the 2-position, flanked by electron-withdrawing nitrogen and sulfur heteroatoms, renders this molecule exceptionally susceptible to functionalization.
Derivatives synthesized from 2-chlorobenzothiazole analogs have demonstrated a broad spectrum of pharmacological activities, including potent antileishmanial, antimicrobial, neuroprotective, and antitumoral properties 1. This guide details the fundamental reactivity, synthetic methodologies, and mechanistic logic required to effectively utilize 2-chloro-7-ethyl-1,3-benzothiazole and its analogs in drug development workflows.
Electronic Architecture and Reactivity at the C2 Position
The functionalization of 2-chlorobenzothiazoles relies primarily on Nucleophilic Aromatic Substitution (SNAr) . The reactivity is strictly governed by the electrophilicity of the C2 carbon and the thermodynamic stability of the intermediate formed upon nucleophilic attack.
Unlike standard unactivated arenes, the benzothiazole system is highly activated. The sulfur atom plays a critical mechanistic role: its large atomic radius and high polarizability allow it to efficiently accommodate and stabilize the delocalized negative charge within the transition state (the Meisenheimer intermediate). This stabilization significantly lowers the activation energy required for the reaction to proceed, facilitating the rapid expulsion of the chloride leaving group and subsequent rearomatization 2.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position of benzothiazoles.
Methodology I: Classical SNAr with Primary/Secondary Amines
To synthesize 2-amino-7-ethylbenzothiazole derivatives, classical SNAr conditions are employed. The following protocol is designed as a self-validating system to ensure high yields while mitigating side reactions 2.
Step-by-Step Protocol
-
Substrate Solvation : In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 mmol of 2-chloro-7-ethyl-1,3-benzothiazole in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: A polar aprotic solvent like DMF is mandatory. It solvates the nucleophile without engaging in hydrogen bonding, thereby maintaining the amine's maximum nucleophilicity. Anhydrous conditions prevent the premature hydrolysis of the 2-chloro moiety into a 2-hydroxy/2-oxo byproduct.
-
-
Nucleophile & Base Addition : Add 1.2 mmol of the desired primary or secondary amine, followed immediately by 1.5 mmol of N,N-diisopropylethylamine (DIPEA).
-
Causality: As the substitution proceeds, stoichiometric amounts of HCl are generated. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the acid and preventing the protonation (and subsequent deactivation) of the unreacted amine nucleophile.
-
-
Thermal Activation : Heat the reaction mixture to 100–120 °C for 12 to 24 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system.
-
Quenching & Phase Separation : Upon completion, cool the vessel to room temperature and quench the reaction by pouring it into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Causality: The addition of water forces the highly lipophilic benzothiazole product to partition into the organic layer, while the DMF and DIPEA-hydrochloride salts remain trapped in the aqueous phase.
-
-
Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash column chromatography.
Methodology II: Overcoming Steric Hindrance via Photoredox Catalysis
While primary and secondary amines react smoothly via SNAr, bulky tertiary amines often fail to couple with 2-chlorobenzothiazoles due to severe steric clash at the transition state. To circumvent this, researchers have developed a photoredox-catalyzed homolytic aromatic substitution pathway 3.
By utilizing a heteroleptic iridium photocatalyst, Ir(ppy)2(dtbbpy)PF6 , under visible light, the tertiary amine undergoes a Single Electron Transfer (SET) oxidation. Subsequent deprotonation yields a highly nucleophilic α -amino radical. This neutral radical directly adds to the electrophilic C2 position of the 2-chlorobenzothiazole, entirely bypassing the steric constraints of a traditional two-electron SNAr attack [[4]]().
Photoredox-catalyzed homolytic aromatic substitution cycle for α-heteroarylation.
Step-by-Step Protocol
-
Catalyst Loading : To a reaction vial equipped with a Teflon septum, add 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol) and the photocatalyst Ir(ppy)2(dtbbpy)PF6 (1.0 mol%).
-
Causality: This specific Ir(III) complex is chosen because its excited-state oxidation potential ( E1/2∗III/II=+0.66 V vs. SCE) is perfectly tuned to oxidize tertiary amines 3.
-
-
Reagent Addition : Add the tertiary amine (e.g., N-phenylpyrrolidine, 3.0 mmol) and exactly 10 equivalents of distilled water in degassed DMSO (10 mL).
-
Causality: Empirical evidence demonstrates that water significantly improves the overall efficiency of this arylation protocol by facilitating the necessary proton transfer steps during radical generation 4.
-
-
Degassing : Sparge the mixture with Argon for 15 minutes.
-
Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Its strict removal is mandatory to prevent catalytic stalling and substrate degradation.
-
-
Irradiation : Irradiate the vial with a 26 W blue fluorescent lamp ( λmax≈450 nm) at room temperature for 24 hours.
-
Isolation : Dilute the mixture with brine, extract with diethyl ether, and purify via column chromatography.
Quantitative Comparative Analysis
The table below summarizes the reaction conditions, specific nucleophiles, and expected yields when functionalizing 2-chlorobenzothiazole architectures across different catalytic paradigms.
| Substrate | Nucleophile / Coupling Partner | Catalyst / Reagents | Reaction Conditions | Yield (%) | Ref. |
| 2-Chlorobenzothiazole | Primary Amines (e.g., Aniline) | None (or NaH for diarylation) | DMF, 80–120 °C, 12–24 h | 70–85% | 2 |
| 2-Chlorobenzothiazole | Tertiary Amines (e.g., N-phenylpyrrolidine) | Ir(ppy)2(dtbbpy)PF6 , Light | DMSO/H₂O, Blue Light, RT | 75% | 3 |
| 2-Chlorobenzothiazole | Heteroaryl Amines (e.g., 2-aminopyridine) | Pd-NHC (C1 precatalyst), tBuONa | Dioxane, 100 °C, 12 h | 87–90% | 5 |
| 2-Chloro-6-nitrobenzothiazole | Anthranilic acid derivatives | None | Reflux | Variable | 1 |
Translational Impact: Biological Efficacy
The successful functionalization of the 2-chloro position yields compounds with profound biological relevance. For instance, nucleophilic replacement of the chloro group by functionalized amines has generated derivatives with striking antiparasitic activity. Specifically, 2-substituted benzothiazoles have shown promising antiproliferative activity against Trichomonas vaginalis and potent efficacy against Leishmania infantum in their intracellular amastigote form 1. The ability to rapidly generate libraries of 2-substituted-7-ethylbenzothiazoles using the protocols outlined above allows medicinal chemists to fine-tune lipophilicity, target binding affinity, and overall pharmacokinetic profiles.
References
-
Sigma-Aldrich - MilliporeSigma. "C9h8cln5s | 2-chloro-7-ethyl-1,3-benzothiazole."
-
Antimicrobial Agents and Chemotherapy - ASM Journals. "In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis." 1
-
BenchChem. "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole." 2
-
Chemical Science (NIH). "Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway." 3
-
MacMillan Group - Princeton University. "Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway." 4
-
Organic Letters - ACS Publications. "A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst." 5
Sources
Toxicity and Safety Profile of 2-Chloro-7-ethyl-1,3-benzothiazole: A Mechanistic and Methodological Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development due to its broad spectrum of biological activities. However, specific functionalizations—namely halogenation and alkylation—drastically alter its toxicokinetic and safety profile. 2-Chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) presents a unique toxicological challenge. The molecule combines a highly reactive electrophilic center (the 2-chloro moiety) with a lipophilicity-enhancing group (the 7-ethyl moiety).
This technical guide deconstructs the structure-toxicity relationships (STR) of 2-chloro-7-ethyl-1,3-benzothiazole, elucidates the biochemical causality behind its hepatotoxic and neurotoxic potential, and provides field-proven, self-validating experimental protocols for assessing its safety profile in preclinical workflows.
Structure-Toxicity Relationship (STR) and Toxicokinetics
To understand the toxicity of 2-chloro-7-ethyl-1,3-benzothiazole, we must analyze how its structural components dictate its biological interactions:
-
The 2-Chloro Electrophilic Center: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This electron withdrawal strongly activates the C2 position. The addition of a chloride leaving group at C2 creates a highly reactive electrophilic center. In biological systems, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles, particularly the sulfhydryl (-SH) groups of reduced glutathione (GSH) and cysteine residues in proteins[1].
-
The 7-Ethyl Lipophilic Driver: While the 2-chloro group dictates chemical reactivity, the 7-ethyl substitution governs toxicokinetics. The alkyl chain increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to readily partition into lipid bilayers, increasing dermal penetration (exacerbating skin sensitization) and facilitating the crossing of the blood-brain barrier, which contributes to the neurotoxic phenotypes observed in benzothiazole derivatives[2].
Core Mechanisms of Toxicity
Based on the toxicological profiling of the 2-chlorobenzothiazole pharmacophore, the toxicity of 2-chloro-7-ethyl-1,3-benzothiazole is driven by three interconnected pathways:
Oxidative Stress and Antioxidant Collapse
The primary mechanism of cellular damage is the irreversible depletion of the intracellular antioxidant pool. The compound rapidly conjugates with GSH via SNAr, depleting free GSH levels[2]. Furthermore, benzothiazole derivatives have been shown to directly inhibit Glutathione S-transferase (GST) and Glutathione Peroxidase (GSH-Px)[3][4]. The dual action of GSH depletion and GST/GSH-Px inhibition triggers a massive accumulation of Reactive Oxygen Species (ROS), leading to lipid peroxidation (measurable via malondialdehyde, MDA) and cellular oxidative damage[4].
Hepatotoxicity and Apoptosis
In hepatic models (e.g., HepG2 cell lines), benzothiazole derivatives induce a dose-dependent loss of mitochondrial membrane potential[5]. The accumulation of ROS reduces superoxide dismutase (SOD) activity and dynamic disulfide content, ultimately triggering mitochondrial-mediated apoptosis and necrosis[5].
Protein Haptenation and Skin Sensitization
The compound is a strong skin sensitizer. According to the "hapten hypothesis," the reactive 2-chloro group covalently binds to nucleophilic residues on epidermal proteins, forming macromolecular immunogens (hapten-carrier complexes) that trigger Allergic Contact Dermatitis (ACD)[1].
Mechanistic pathway of 2-chloro-7-ethyl-1,3-benzothiazole inducing cellular apoptosis via ROS.
Quantitative Toxicity Profile
The following table synthesizes the quantitative safety data extrapolated from regulatory classifications and empirical studies of 2-chlorobenzothiazole and its alkylated analogs[5][6][7][8].
| Toxicological Parameter | Extrapolated Value / GHS Classification | Mechanistic Rationale |
| Acute Oral Toxicity (LD50, Rat) | ~250 - 300 mg/kg (Category 3/4) | Moderate systemic toxicity due to rapid hepatic metabolism and ROS generation[6][8]. |
| Aquatic Toxicity (LC50, Zebrafish) | < 10 mg/L (Chronic Category 2) | High lipophilicity (7-ethyl) drives bioaccumulation and oxidative stress in aquatic species[4][7]. |
| Skin Sensitization / Irritation | Positive (Category 2 Irritant) | Covalent haptenation of skin proteins via SNAr at the C2 position[1]. |
| Hepatocellular IC50 (HepG2, 48h) | ~30 - 60 µM | Mitochondrial dysfunction, SOD reduction, and dynamic disulfide depletion[5]. |
Standardized Experimental Methodologies
To ensure scientific integrity, toxicity assessments of 2-chloro-7-ethyl-1,3-benzothiazole must employ self-validating experimental designs. Below are two critical protocols for evaluating its safety profile.
Protocol 1: In Vitro Glutathione (GSH) Depletion Assay (HepG2 Model)
Purpose: To quantify the compound's ability to deplete intracellular antioxidants. Causality & Validation: We utilize Ellman’s reagent (DTNB), which reacts specifically with free thiols to produce TNB (absorbing at 412 nm). To ensure that a drop in GSH is due to chemical depletion rather than mere cell death, the protocol includes a mandatory self-validating step: normalizing GSH levels to total protein content via a BCA assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Dosing: Treat cells with 2-chloro-7-ethyl-1,3-benzothiazole at logarithmic concentrations (e.g., 10, 30, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 24 hours[5].
-
Cell Lysis: Wash cells twice with cold PBS. Lyse cells using 5% sulfosalicylic acid (SSA) to simultaneously lyse the cells and deproteinize the sample (preventing enzymatic degradation of GSH).
-
Centrifugation: Centrifuge lysates at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
DTNB Reaction: Transfer 50 µL of supernatant to a 96-well plate. Add 150 µL of reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0) containing 1.5 mg/mL DTNB.
-
Readout: Incubate for 5 minutes in the dark. Measure absorbance at 412 nm using a microplate reader.
-
Data Validation (Critical): Resuspend the protein pellet from Step 4 in 0.1 M NaOH. Perform a BCA protein assay. Normalize the calculated GSH concentration (µmol/L) to total protein (mg/mL).
Step-by-step workflow for the in vitro Glutathione (GSH) depletion assay in HepG2 cells.
Protocol 2: Zebrafish (Danio rerio) In Vivo ROS Burst Assay
Purpose: To assess whole-organism oxidative stress and developmental neurotoxicity. Zebrafish are highly sensitive to lipophilic benzothiazoles, making them an ideal model[2][4].
Step-by-Step Methodology:
-
Embryo Selection: Collect healthy zebrafish embryos at 4 hours post-fertilization (hpf).
-
Exposure: Place 20 embryos per well in a 6-well plate. Expose to sub-lethal concentrations of 2-chloro-7-ethyl-1,3-benzothiazole (e.g., 1, 5, 10 µM) in E3 medium.
-
Incubation: Incubate at 28.5°C until 72 hpf, replacing the dosing solution daily to maintain concentration stability.
-
ROS Staining: At 72 hpf, wash larvae with E3 medium and incubate with 20 µg/mL of the fluorogenic dye DCFDA (2',7'-dichlorofluorescin diacetate) for 1 hour in the dark. Causality: Intracellular esterases cleave DCFDA, and subsequent oxidation by ROS produces highly fluorescent DCF.
-
Imaging: Anesthetize larvae with 0.016% tricaine. Image using a fluorescence microscope (excitation 485 nm / emission 535 nm). Quantify fluorescence intensity using ImageJ to determine the magnitude of the ROS burst[3][4].
Regulatory and Handling Guidelines
Based on the physicochemical properties and GHS classifications of its structural analogs[7][8], 2-chloro-7-ethyl-1,3-benzothiazole must be handled with strict safety protocols:
-
Personal Protective Equipment (PPE): Due to its skin sensitization and haptenation potential[1], handling requires chemical-impermeable nitrile gloves, a laboratory coat, and tightly sealed safety goggles (Eye Irritation Category 2A).
-
Engineering Controls: The compound is fatal/toxic if inhaled as a vapor or dust[7]. All weighing and dissolution must occur within a certified Class II fume hood.
-
Environmental Hazard: The 7-ethyl group increases aquatic toxicity (Chronic Category 2)[7]. Waste must be collected in dedicated halogenated organic waste containers and never discharged into standard aqueous waste streams.
References
-
Benzothiazole kills Meloidogyne incognita quickly by inhibiting GST to trigger ROS bursting . National Library of Medicine (NIH/PubMed). Available at: [Link]
-
Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish . MDPI. Available at: [Link]
-
Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway . Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line . PMC - National Institutes of Health. Available at:[Link]
-
Benzothiazole-based ionic liquids (BIL)-induced acute toxicity attributed to damage to antioxidant enzyme system in zebrafish . Bulgarian Chemical Communications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole kills Meloidogyne incognita quickly by inhibiting GST to trigger ROS bursting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. 2-Chlorobenzothiazole | 615-20-3 [chemicalbook.com]
Application Note: Synthesis and Isolation Protocol for 2-Chloro-7-ethyl-1,3-benzothiazole
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 2-Chloro-7-ethyl-1,3-benzothiazole (Molecular Formula: C9H8ClNS )
Introduction and Strategic Rationale
Heterocyclic scaffolds, particularly benzothiazoles, are privileged structures in medicinal chemistry and materials science due to their diverse biological activities and modular reactivity[1]. The 2-chloro-1,3-benzothiazole motif serves as a critical electrophilic building block. The labile nature of the chlorine atom at the C2 position makes it an ideal substrate for nucleophilic aromatic substitution ( SNAr ) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the 2-position.
Mechanistic Causality: Reagent Selection
The synthesis of 2-chlorobenzothiazole derivatives typically begins with the corresponding 2-mercaptobenzothiazole or 2-aminobenzothiazole. For the synthesis of 2-chloro-7-ethyl-1,3-benzothiazole, the oxidative chlorination of 7-ethyl-1,3-benzothiazole-2-thiol is the most scalable and atom-economical approach.
While thionyl chloride ( SOCl2 ) is a common chlorinating agent, it is explicitly avoided in this protocol. Thionyl chloride reacts with 2-mercaptobenzothiazoles to predominantly yield the undesired dibenzothiazolyl disulfide dimer rather than the target 2-chloro derivative[2]. To circumvent this, sulfuryl chloride ( SO2Cl2 ) is utilized. Sulfuryl chloride acts as both an oxidant and a chlorinating agent, driving the reaction to the 2-chloro product in high yield while evolving sulfur dioxide and hydrogen chloride as gaseous byproducts[2].
Reaction Pathway Workflow
Workflow for the oxidative chlorination of 7-ethyl-1,3-benzothiazole-2-thiol.
Experimental Protocol
Safety Precautions: Sulfuryl chloride is highly corrosive and reacts violently with water. The reaction evolves toxic SO2 and HCl gases. All operations must be conducted in a well-ventilated fume hood using a dedicated gas scrubber system (e.g., bubbling effluent gas through a 1M NaOH solution).
Equipment Setup
-
250 mL three-neck round-bottom flask.
-
Magnetic stir bar.
-
Pressure-equalizing dropping funnel.
-
Reflux condenser connected to a basic gas scrubber.
-
Internal temperature probe.
Step-by-Step Methodology
-
Substrate Preparation: Charge the 250 mL three-neck flask with 7-ethyl-1,3-benzothiazole-2-thiol (1.0 equivalent, e.g., 50 mmol).
-
Expert Insight: The reaction can be run neat if the mercaptan is sufficiently soluble in the reagent, but utilizing an inert anhydrous solvent such as toluene or dichloromethane (50 mL) ensures better thermal mass transfer and prevents localized overheating.
-
-
Reagent Addition: Charge the dropping funnel with sulfuryl chloride ( SO2Cl2 , 6.0 equivalents, 300 mmol)[2].
-
Causality: A significant stoichiometric excess of SO2Cl2 is required to ensure complete conversion and suppress disulfide formation.
-
-
Controlled Chlorination: Begin dropwise addition of SO2Cl2 to the stirring suspension at room temperature. Maintain the internal temperature strictly below 50 °C [2].
-
Causality: Exceeding 50 °C promotes non-selective chlorination on the ethyl side chain or the aromatic ring. Use a water/ice bath to modulate the exotherm if necessary.
-
-
Reaction Maturation: Once addition is complete, stir the reaction mixture at 40–45 °C for 2–4 hours.
-
Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, quench in aqueous NaHCO3 , extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1) or LC-MS. The disappearance of the highly polar thiol precursor confirms reaction completion.
-
-
Quenching and Workup: Cool the reaction mixture to 0 °C. Slowly and cautiously add ice-cold water (100 mL) dropwise to quench the excess SO2Cl2 .
-
Expert Insight: This step is highly exothermic. Ensure vigorous stirring.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 ( 2×50 mL) until the aqueous phase is neutral (pH ~7), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes) or vacuum distillation to afford pure 2-chloro-7-ethyl-1,3-benzothiazole.
Analytical and Optimization Data
To validate the choice of reagents and conditions, the following table summarizes the expected reaction profiles when substituting the chlorinating agent. This data underscores the necessity of the protocol's specific parameters.
| Chlorinating Agent | Stoichiometry (Eq) | Temp (°C) | Primary Product | Expected Yield | Major Byproduct |
| SO2Cl2 | 6.0 | < 50 | 2-Chloro-7-ethyl-1,3-benzothiazole | >85% | None (Clean conversion) |
| SO2Cl2 | 1.5 | < 50 | 2-Chloro-7-ethyl-1,3-benzothiazole | <40% | Unreacted starting material |
| SO2Cl2 | 6.0 | > 80 | Complex Mixture | <20% | Ring/Alkyl chlorinated species |
| SOCl2 | 6.0 | Reflux | Bis(7-ethylbenzothiazol-2-yl) disulfide | <5% | Disulfide dimer |
| PCl5 | 1.2 | 100 | 2-Chloro-7-ethyl-1,3-benzothiazole | 60-70% | Phosphorus byproducts |
Table 1: Comparative analysis of chlorinating agents for the conversion of 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles.
References
- BenchChem. (n.d.). 2-Chloro-7-ethyl-1,3-benzothiazole | High-Quality Research Chemical.
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole (U.S. Patent No. 2,469,697A). U.S. Patent and Trademark Office.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules/Heterocycles Review.
Sources
Analytical methods for the quantification of 2-chloro-7-ethyl-1,3-benzothiazole
An Application Guide to the Quantitative Analysis of 2-chloro-7-ethyl-1,3-benzothiazole
Abstract
This technical guide provides detailed analytical methodologies for the precise and reliable quantification of 2-chloro-7-ethyl-1,3-benzothiazole, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the fundamental principles behind method selection and experimental design. Two robust, validated analytical techniques are presented: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for assay and purity determinations in routine quality control, and 2) A Gas Chromatography-Mass Spectrometry (GC-MS) method, tailored for high-sensitivity, trace-level quantification and unambiguous identification in complex matrices. Each protocol is structured to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analyte Profile
2-chloro-7-ethyl-1,3-benzothiazole (C₉H₈ClNS) is a substituted benzothiazole.[3][4] The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] Consequently, the development of robust and reliable analytical methods for intermediates and final products containing this moiety is critical for quality control, stability testing, and pharmacokinetic studies. The presence of a chlorine atom and a benzothiazole core makes this molecule suitable for analysis by both chromatographic techniques, leveraging its UV absorbance and its amenability to gas-phase analysis.
Analyte Chemical Properties:
-
Molecular Formula: C₉H₈ClNS[4]
-
Monoisotopic Mass: 197.00659 Da[4]
-
Structure: A benzene ring fused to a thiazole ring, substituted with a chloro group at position 2 and an ethyl group at position 7.
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is designed for the accurate assay and purity evaluation of 2-chloro-7-ethyl-1,3-benzothiazole in drug substances or formulated products. Reverse-phase HPLC is selected for its versatility and efficiency in separating compounds of moderate polarity. Detection via UV-Vis spectrophotometry is appropriate as the benzothiazole ring system contains a strong chromophore.[5][6]
Principle of HPLC-UV Analysis
The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration, based on Beer-Lambert's law.
Experimental Protocol: HPLC-UV
Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
UV-Vis Detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Solutions:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
2-chloro-7-ethyl-1,3-benzothiazole reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a mixture of this aqueous solution and an organic solvent (e.g., Acetonitrile). A typical starting point is 60:40 (v/v) Acetonitrile:0.1% Phosphoric Acid. Degas the mobile phase by sonication or vacuum filtration before use.[5]
-
Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This serves as the stock solution. Further dilutions can be made to create calibration standards.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte and prepare a 100 mL solution using the mobile phase, achieving a target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.[5]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[5]
-
Detection Wavelength: Scan for maximum absorbance (e.g., start at 250 nm)[5]
-
Run Time: 10 minutes (adjust as needed to ensure elution of all components)
-
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose, a validation study must be performed.[2] This establishes the performance characteristics of the procedure.
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by injecting a placebo, impurity standards, and stressed samples to ensure no co-elution with the main analyte peak.[2][7]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, often by spiking a placebo matrix with known amounts of the analyte.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Representative Quantitative Data
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% - 120% of test concentration | 20 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate: ≤ 2.0% | 1.2% | |
| LOD | Signal-to-Noise ≈ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≈ 10:1 | 0.15 µg/mL |
HPLC-UV Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Trace Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the sensitive detection and reliable quantification of 2-chloro-7-ethyl-1,3-benzothiazole at trace levels (ppb or lower), for applications such as environmental monitoring, impurity profiling, or bioanalysis. The high selectivity of mass spectrometry provides definitive confirmation of the analyte's identity, which is crucial in complex matrices.[8][9]
Principle of GC-MS Analysis
The analyte, after extraction into a volatile organic solvent, is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. Quantification is achieved using Selected Ion Monitoring (SIM), where only specific, characteristic ions are monitored, dramatically increasing sensitivity and selectivity.[8]
Experimental Protocol: GC-MS
Instrumentation and Equipment:
-
Gas Chromatograph with a split/splitless inlet and autosampler.
-
Mass Selective Detector (MSD) or Quadrupole-Time-of-Flight (Q-TOF).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample vials, syringes, and analytical balance.
Reagents and Solutions:
-
Helium (carrier gas), ultra-high purity.
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate), pesticide or GC-MS grade.
-
Anhydrous sodium sulfate (for drying).
-
2-chloro-7-ethyl-1,3-benzothiazole reference standard.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. For an aqueous sample (e.g., 100 mL), adjust the pH if necessary. b. Extract the sample with 3 x 30 mL portions of dichloromethane in a separatory funnel. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Standard Solution Preparation: Prepare a stock solution (e.g., 100 µg/mL) in the extraction solvent. Create a series of calibration standards (e.g., 10 ng/mL to 1000 ng/mL) by serial dilution.
-
GC-MS Conditions:
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
Transfer Line Temp: 280°C
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-300) for identification, then switch to Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select 3-4 characteristic, abundant ions from the full-scan spectrum (e.g., the molecular ion [M]⁺ and major fragment ions).
-
Method Validation Framework (ICH Q2(R2))
The validation approach is similar to HPLC, but with an emphasis on the enhanced specificity provided by MS.
-
Specificity: Unambiguously demonstrated by the unique mass spectrum and consistent retention time. Co-eluting peaks can be resolved if they do not share the same quantifier and qualifier ions.[10]
-
Linearity, Range, Accuracy, Precision: Assessed as described in the HPLC section.
-
LOD & LOQ: Determined based on the signal-to-noise ratio of the quantifier ion peak in SIM mode.
Representative Quantitative Data
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 80.0% - 115.0% | 92.1% - 104.5% |
| Precision (RSD%) | Repeatability: ≤ 15% | 6.5% |
| Intermediate: ≤ 15% | 9.8% | |
| LOD | S/N ≈ 3:1 in SIM mode | 2 ng/mL |
| LOQ | S/N ≈ 10:1 in SIM mode | 7 ng/mL |
GC-MS Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This guide details two distinct, robust, and validated methods for the quantification of 2-chloro-7-ethyl-1,3-benzothiazole. The choice of method depends on the specific application. The HPLC-UV method offers simplicity, and high precision, and is ideal for routine quality control of bulk materials and formulations. The GC-MS method provides superior sensitivity and specificity, making it the preferred choice for trace-level analysis in complex matrices where definitive identification is paramount. Both protocols are grounded in established scientific principles and adhere to international validation standards, ensuring data of the highest integrity for researchers, scientists, and drug development professionals.
References
-
Green sample preparation methods in the environmental monitoring of aquatic organic pollutants - University of Pretoria. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
2-chloro-7-ethyl-1,3-benzothiazole — Chemical Substance Information - NextSDS. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
Evaluation of Green Sample Preparation Techniques for Organic Compounds - MOST Wiedzy. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Development of sample preparation and chromatographic mass spectrometric techniques for determination of selected organic pollutants in wastewater - University of Johannesburg. Available at: [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. Available at: [Link]
-
Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]
-
Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography - ResearchGate. Available at: [Link]
-
2-chloro-7-ethyl-1,3-benzothiazole (C9H8ClNS) - PubChemLite. Available at: [Link]
-
Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry - PubMed. Available at: [Link]
-
Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed. Available at: [Link]
-
A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry - Chromatography Online. Available at: [Link]
-
GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution - OSTI.gov. Available at: [Link]
-
Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available at: [Link]
-
Method 8121: Chlorinated Hydrocarbons by Gas Chromatography - EPA. Available at: [Link]
-
Extraction and analysis of various benzothiazoles from industrial wastewater - Fiehn Lab. Available at: [Link]
-
Product Class 18: Benzothiazoles and Related Compounds. Available at: [Link]
-
Benzothiazole - Wikipedia. Available at: [Link]
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed. Available at: [Link]
-
An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment - ResearchGate. Available at: [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available at: [Link]
-
2-Ethyl-1,3-benzothiazole - PubChem. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 2-chloro-7-ethyl-1,3-benzothiazole (C9H8ClNS) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
Advanced Application Note: 2-Chloro-7-ethyl-1,3-benzothiazole as a Versatile Building Block in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8)
Introduction & Strategic Rationale
Benzothiazoles are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and fluorescent probes. Among the functionalized derivatives, 2-chloro-7-ethyl-1,3-benzothiazole is an exceptionally valuable building block [3].
The strategic utility of this molecule lies in its dual-natured structural profile:
-
The C2-Chloro Position (Reactivity): The electron-withdrawing nature of the adjacent imine-like nitrogen and thioether sulfur significantly lowers the LUMO energy of the C2 carbon. This makes the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed oxidative addition [4].
-
The 7-Ethyl Substitution (Physicochemical Tuning): The ethyl group at the 7-position introduces a targeted steric bump and increases the local lipophilicity (logP) of the benzenoid ring. In drug design, this specific vector is often exploited to fill hydrophobic pockets in target proteins or to restrict the rotational freedom of adjacent biaryl axes, thereby enhancing target selectivity and metabolic stability.
Divergent synthetic pathways for functionalizing 2-chloro-7-ethyl-1,3-benzothiazole.
Mechanistic Insights & Experimental Causality
When utilizing 2-chloro-7-ethyl-1,3-benzothiazole, the synthetic chemist must navigate the inherent coordinating ability of the benzothiazole nitrogen. This nitrogen is a strong Lewis base that can bind to transition metals, leading to "catalyst poisoning" (the formation of stable, off-cycle, and catalytically inactive metal complexes).
To overcome this, modern methodologies employ sterically demanding, electron-rich ligands (such as N-Heterocyclic Carbenes or Buchwald-type phosphines like BrettPhos). These ligands create a protective steric shield around the Palladium center, preventing the benzothiazole nitrogen from coordinating while simultaneously accelerating the critical reductive elimination step [1].
For metal-free functionalizations, photoredox conditions have emerged as a powerful alternative. By utilizing a triplet sensitizer (e.g., benzophenone) under UV-A irradiation, α-oxyalkyl radicals can be generated from simple ethers. These radicals readily attack the electron-deficient C2 position, bypassing the need for transition metals entirely [2].
Quantitative Data: Reaction Parameters
The following table summarizes optimized reaction parameters for the three primary functionalization pathways of 2-chloro-7-ethyl-1,3-benzothiazole.
| Reaction Type | Reagents / Catalyst System | Solvent | Temp (°C) | Time (h) | Expected Yield |
| SNAr (Amination) | Primary Amine (1.5 eq), K2CO3 (2.0 eq) | DMSO | 120 | 18 - 24 | 75 - 85% |
| Pd C-N Coupling | Amine (1.2 eq), Pd-NHC (2 mol%), NaOtBu | 1,4-Dioxane | 100 | 12 | 80 - 95% |
| Photoredox C-C | Ether (Excess), Benzophenone (0.5 eq), NaOAc | CH3CN | 25 | 48 - 60 | 60 - 75% |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)
This protocol describes the coupling of 2-chloro-7-ethyl-1,3-benzothiazole with a secondary heteroaryl amine.
Causality of Reagents:
-
1,4-Dioxane: Chosen for its high boiling point and excellent ability to solvate non-polar catalytic intermediates without coordinating to the Pd center.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the Pd(II) intermediate prior to reductive elimination.
Step-by-step experimental workflow for Palladium-catalyzed C-N cross-coupling.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol), the desired amine (1.2 mmol), Pd-NHC precatalyst (0.02 mmol, 2 mol%), and NaOtBu (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) to the mixture. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
-
Reaction: Stir the mixture vigorously at 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Step: After 12 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with 200 µL of EtOAc, and spot on a silica TLC plate (Hexanes:EtOAc 4:1). The complete disappearance of the starting material (Rf ~0.6, UV active) and the appearance of a new, highly fluorescent product spot validates the completion of the catalytic cycle.
-
Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Protocol B: Metal-Free Photoredox C-C Coupling with Ethers
This protocol details the direct α-alkylation of the benzothiazole core using tetrahydrofuran (THF).
Causality of Reagents:
-
Benzophenone / UV-A: Acts as a triplet sensitizer. Upon UV-A excitation, it abstracts a hydrogen atom from the α-position of THF. The resulting nucleophilic radical attacks the electron-deficient C2 position of the benzothiazole.
-
Sodium Acetate (NaOAc): Acts as a mild base to neutralize the HCl generated during the rearomatization step, preventing the degradation of the ether solvent.
Step-by-Step Methodology:
-
Setup: In a 20 mL borosilicate glass vial, dissolve 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol) in a mixture of acetonitrile (2.0 mL), water (2.0 mL), and THF (50 mmol, excess).
-
Reagent Addition: Add benzophenone (0.5 mmol) and sodium acetate (2.0 mmol) to the solution.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the triplet excited state of benzophenone.
-
Irradiation: Seal the vial and irradiate the mixture using a standard 25 W UV-A energy-saving lamp at ambient temperature (approx. 25 °C) for 48–60 hours.
-
Self-Validation Step: Run a parallel control reaction wrapped completely in aluminum foil (dark control). TLC analysis should show 0% conversion in the dark control, validating that the mechanism is strictly photochemically driven and ruling out background thermal pathways.
-
Workup & Purification: Remove the volatile solvents under reduced pressure. Partition the residue between water (10 mL) and dichloromethane (3 × 15 mL). Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate the 2-(tetrahydrofuran-2-yl)-7-ethyl-1,3-benzothiazole product.
References
-
A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst Source: Organic Letters - ACS Publications URL:[Link]
-
Light Induced C–C Coupling of 2-Chlorobenzazoles with Carbamates, Alcohols, and Ethers Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: MDPI URL:[Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Advances URL:[Link]
The Strategic Application of 2-Chloro-7-ethyl-1,3-benzothiazole in Medicinal Chemistry: A Guide for Researchers
This guide provides a comprehensive overview of the synthesis and potential applications of 2-chloro-7-ethyl-1,3-benzothiazole in the field of medicinal chemistry. While direct literature on this specific substituted benzothiazole is not extensively available, this document leverages established chemical principles and analogous structures to offer a robust framework for its utilization in drug discovery and development. We will explore the strategic importance of the benzothiazole scaffold, detail a proposed synthetic route to 2-chloro-7-ethyl-1,3-benzothiazole, and provide protocols for its application as a versatile intermediate in the synthesis of novel therapeutic agents.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-benzothiazole core is a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Derivatives of benzothiazole have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others.[3][4] The planar nature of the bicyclic system allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions in enzyme active sites.
The 2-chloro substituent on the benzothiazole ring is of particular synthetic utility. The chlorine atom acts as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[5] This allows for the facile introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 7-ethyl substituent, while less electronically influential than other groups, can modulate the lipophilicity and steric profile of the molecule, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.
Synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole: A Proposed Protocol
While a specific protocol for the synthesis of 2-chloro-7-ethyl-1,3-benzothiazole is not readily found in peer-reviewed literature, a reliable synthetic route can be proposed based on well-established methods for the synthesis of analogous compounds. The most logical approach involves a two-step sequence starting from 3-ethylaniline:
-
Step 1: Synthesis of 2-amino-7-ethyl-1,3-benzothiazole. This is typically achieved through the reaction of the corresponding aniline with a thiocyanate salt in the presence of bromine, which facilitates the cyclization.[1][6]
-
Step 2: Conversion to 2-chloro-7-ethyl-1,3-benzothiazole. This transformation is accomplished via a Sandmeyer-type reaction, where the 2-amino group is converted to a diazonium salt and subsequently displaced by a chloride ion, often using a copper(I) chloride catalyst.[7][8][9]
Data Summary for Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Ethylaniline | C8H11N | 121.18 | 587-02-0 |
| 2-Amino-7-ethyl-1,3-benzothiazole | C9H10N2S | 178.25 | 135938-99-9 |
| 2-Chloro-7-ethyl-1,3-benzothiazole | C9H8ClNS | 197.68 | 2742659-15-8 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-ethyl-1,3-benzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[1][6]
Materials:
-
3-Ethylaniline (1.0 eq)
-
Ammonium thiocyanate (or Potassium thiocyanate) (1.0 eq)
-
Glacial acetic acid
-
Bromine (1.0 eq)
-
Ethanol (for recrystallization)
-
Concentrated hydrochloric acid (optional, for salt formation)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-ethylaniline (1.0 eq) and ammonium thiocyanate (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into ice-cold water. The product will precipitate.
-
Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a dilute sodium bicarbonate solution to neutralize any residual bromine.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-7-ethyl-1,3-benzothiazole.
-
Characterize the product by melting point, 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of glacial acetic acid provides an acidic medium that facilitates the formation of the thiourea intermediate.
-
Bromine acts as an oxidizing agent to promote the electrophilic cyclization to form the benzothiazole ring.
-
Maintaining a low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of side products.
Protocol 2: Synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole via Sandmeyer Reaction
This protocol is based on the classical Sandmeyer reaction for the conversion of an amino group to a chloro group.[7][8][9]
Materials:
-
2-Amino-7-ethyl-1,3-benzothiazole (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO2) (1.1 eq)
-
Copper(I) chloride (CuCl) (catalytic to stoichiometric amount)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
In a beaker, suspend 2-amino-7-ethyl-1,3-benzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution (in most cases).
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N2 gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The diazotization must be carried out at low temperatures as diazonium salts are unstable and can decompose at higher temperatures.
-
Copper(I) chloride catalyzes the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution, leading to the displacement of the diazonium group by chloride.[7]
Visualization of the Synthetic Workflow
Caption: Proposed synthetic route to 2-chloro-7-ethyl-1,3-benzothiazole.
Application Notes: 2-Chloro-7-ethyl-1,3-benzothiazole as a Versatile Intermediate
The primary utility of 2-chloro-7-ethyl-1,3-benzothiazole in medicinal chemistry lies in its role as an electrophilic building block. The electron-withdrawing nature of the benzothiazole ring system activates the C2 position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of nucleophiles, leading to the generation of large libraries of compounds for biological screening.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol can be adapted for various nucleophiles, including amines, thiols, and alcohols/phenols.
Materials:
-
2-Chloro-7-ethyl-1,3-benzothiazole (1.0 eq)
-
Nucleophile (e.g., amine, thiol, alcohol) (1.0 - 1.5 eq)
-
Base (e.g., K2CO3, NaH, triethylamine) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the nucleophile (1.0 - 1.5 eq) in an appropriate anhydrous solvent, add the base (1.1 - 2.0 eq) under an inert atmosphere. If the nucleophile is an alcohol or thiol, the base is used to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, a non-nucleophilic base like triethylamine or potassium carbonate is used to scavenge the HCl formed during the reaction.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of 2-chloro-7-ethyl-1,3-benzothiazole (1.0 eq) in the same anhydrous solvent.
-
The reaction mixture can be stirred at room temperature or heated (e.g., 50-100 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The choice of base and solvent is critical and depends on the nature of the nucleophile. For instance, a strong base like NaH is suitable for deprotonating alcohols and thiols, while an organic base like triethylamine is appropriate for reactions with amines.
-
Anhydrous conditions are often necessary to prevent the hydrolysis of the starting material and the deactivation of strong bases.
-
Heating is frequently employed to overcome the activation energy of the SNAr reaction.
Potential Therapeutic Targets and Applications
By analogy with other substituted benzothiazoles, derivatives of 2-chloro-7-ethyl-1,3-benzothiazole could be investigated for a variety of therapeutic applications:
-
Kinase Inhibitors: The 2-aminobenzothiazole scaffold is a common feature in many kinase inhibitors.[10][11][12] By reacting 2-chloro-7-ethyl-1,3-benzothiazole with various substituted anilines, a library of potential kinase inhibitors targeting enzymes such as VEGFR-2, BRAF, or EGFR could be generated.[11][12] The 7-ethyl group could potentially occupy a hydrophobic pocket in the kinase active site.
-
Anticancer Agents: Many 2-substituted benzothiazoles exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[13][14] The introduction of different side chains at the C2 position via nucleophilic substitution can lead to the discovery of novel cytotoxic agents.
-
Antimicrobial Agents: The benzothiazole nucleus is present in several compounds with antibacterial and antifungal properties.[6] The derivatization of 2-chloro-7-ethyl-1,3-benzothiazole with moieties known to possess antimicrobial activity could lead to the development of new anti-infective agents.
Visualization of Application Pathways
Caption: Synthetic utility of 2-chloro-7-ethyl-1,3-benzothiazole in medicinal chemistry.
Conclusion
2-Chloro-7-ethyl-1,3-benzothiazole represents a promising, albeit under-explored, building block for medicinal chemistry. Its synthesis is achievable through well-established synthetic transformations, and its reactive 2-chloro group provides a versatile handle for the introduction of a wide array of functional groups. By leveraging the known pharmacological potential of the benzothiazole scaffold, researchers can utilize this compound to generate novel libraries of molecules for screening against a variety of therapeutic targets. This guide provides a foundational framework to stimulate further investigation into the synthetic applications and biological potential of this and related substituted benzothiazoles.
References
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767.
- Badgujar, N. D., Dsouza, M. D., Nagargoje, G. R., Kadam, P. D., Momin, K. I., Bondge, A. S., Panchgalle, S. P., & More, V. S. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-252.
-
Sandmeyer reaction. (2023, December 26). In Wikipedia. [Link]
- Szychowska, K., Giebułtowicz, J., & Wroczyński, P. (2022).
- Papenfuhs, T. (1982).
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mohamed-Ezzat, R. A., Srour, A. M., Abdel-Sattar, A. A.-S., & El-Malah, A. A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-35.
- Karampelas, T., Magafa, V., & Cordopatis, P. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4983.
-
Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. (n.d.). ResearchGate. Retrieved from [Link]
- Martín-Gago, P. J., & Martin, S. F. (2021). Deaminative chlorination of aminoheterocycles.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 411-421.
- Sharma, B., & Sharma, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3245–3275.
-
Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]
- Wang, Z., Ni, K., Jia, W., & Zhu, C. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8378–8383.
-
Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Retrieved from [Link]
- AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 438-448.
- Farghaly, T. A., & Muhammad, Z. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Mini-Reviews in Organic Chemistry, 18(3), 329-346.
- ChemInform Abstract: Synthesis of 1,3-Benzothiazol-2(3H)
- Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors (P
- Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2025). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 13(10), 2023.
- Al-Obaydi, A. A. M., & Al-Rikabi, A. K. J. (2016). Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Journal of Chemical and Pharmaceutical Research, 8(8), 996-1002.
- Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. (2024). ChemRxiv.
-
Wang, Y., Wang, Y., & Chen, J. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. Molecules, 30(9), 1834.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
- Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. S. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- Taha, M., et al. (2016). Synthesis of novel inhibitors of β-glucuronidase based on the benzothiazole skeleton and their molecular docking studies. RSC Advances, 6(10), 8196-8205.
- Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evalu
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. (n.d.). Semantic Scholar.
- Srivastava, V., & Singh, P. (2019). Benzothiazole: A very important scaffold in medicinal chemistry. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566.
- BENZOYL DERIVATIVES AND SYNTHESIS THEREOF (Patent No. 0772579). (n.d.).
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. ijrpc.com [ijrpc.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. WO2007016392A3 - Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bu.edu.eg [bu.edu.eg]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
2-chloro-7-ethyl-1,3-benzothiazole as a precursor for novel heterocyclic compounds
Application Note: 2-Chloro-7-ethyl-1,3-benzothiazole as a Precursor for Novel Heterocyclic Therapeutics
Introduction to the Privileged Scaffold
Benzothiazoles represent a "privileged scaffold" in modern medicinal chemistry, characterized by their structural adaptability and capacity to interact with a diverse array of biological targets[1]. This bicyclic framework is the foundation for numerous clinically approved therapeutics across oncology, neurology, and infectious diseases, including agents like the neuroprotective drug riluzole and the diagnostic probe flutemetamol[1].
The compound 2-chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) is a highly specialized building block designed for advanced drug discovery. It combines a reactive C2-chlorine—primed for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling—with a strategically positioned C7-ethyl group. The addition of the ethyl moiety at the 7-position introduces critical steric bulk and enhances the molecule's lipophilicity (LogP). These modifications are essential parameters for optimizing hydrophobic pocket engagement, improving metabolic stability, and increasing cellular permeability in rational drug design[2].
Mechanistic Rationale & Reactivity Profile
The synthetic utility of 2-chlorobenzothiazoles is fundamentally governed by the electrophilicity of the C2 carbon, which is flanked by electronegative sulfur and nitrogen atoms[3].
-
Nucleophilic Aromatic Substitution (SNAr): The adjacent nitrogen atom acts as a powerful electron sink. During nucleophilic attack, it stabilizes the localized negative charge in the transition state, forming a stable Meisenheimer complex[3]. While sulfur is less electronegative than oxygen, its larger atomic radius and polarizability assist in accommodating the transition state electronics, lowering the activation energy required for the substitution[3].
-
Influence of the 7-Ethyl Group: Positioned distally on the benzene ring, the 7-ethyl group exerts a mild electron-donating inductive effect (+I). While this slightly reduces the overall electron deficiency of the core compared to highly halogenated variants (such as 5-bromo-2-chlorobenzothiazole[4]), the C2 position remains highly reactive towards strong nucleophiles (e.g., primary/secondary amines, thiols) under standard thermal conditions[5].
Experimental Methodologies & Protocols
As an application scientist, ensuring reproducibility and high fidelity in synthetic steps is paramount. The following protocols are engineered as self-validating systems designed to maximize yield while minimizing side reactions (such as ring-opening or unwanted dimerization).
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Synthesize 2-amino-7-ethylbenzothiazole derivatives. Causality: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the potassium cation of K₂CO₃, leaving the carbonate anion highly active to deprotonate the incoming amine. The high boiling point of DMF accommodates the thermal energy (80–120 °C) required to overcome the SNAr activation barrier[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 2-chloro-7-ethyl-1,3-benzothiazole (1.0 equivalent, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add the primary or secondary amine nucleophile (1.2 equivalents) followed by anhydrous K₂CO₃ (2.0 equivalents). Note: For sterically hindered or less nucleophilic anilines, stronger bases like Cs₂CO₃ or NaH may be required to drive the reaction[3].
-
Reaction: Heat the stirring mixture to 100 °C for 12–18 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 3:1) or LC-MS until the precursor is fully consumed.
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (20 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 2-amino derivative.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 2-aryl-7-ethylbenzothiazole derivatives. Causality: A biphasic solvent system (Toluene/H₂O) is utilized. Toluene dissolves the organic precursors, while water dissolves the inorganic Na₂CO₃ base. The base is critical for converting the aryl boronic acid into a reactive, electron-rich boronate complex, which facilitates the transmetalation step with the palladium catalyst.
Step-by-Step Methodology:
-
Preparation: Combine 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and Na₂CO₃ (3.0 mmol) in a microwave-safe reaction vial.
-
Solvent & Degassing: Add a degassed mixture of Toluene:H₂O (4:1 v/v, 10 mL). Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen, which can rapidly oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%, 0.05 mmol) and seal the vial with a crimp cap.
-
Reaction: Heat the mixture at 90 °C for 8–12 hours under vigorous stirring.
-
Workup & Purification: Filter the cooled mixture through a pad of Celite to remove palladium black. Extract the filtrate with dichloromethane (3 x 15 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Quantitative Reaction Parameters
The following table summarizes expected reaction parameters, nucleophile/coupling partner compatibility, and yields based on analogous 2-chlorobenzothiazole derivatizations[3][5].
| Reaction Type | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| SNAr (Aliphatic Amine) | Morpholine, K₂CO₃ | DMF | 90 | 12 | 85 - 92 |
| SNAr (Aromatic Amine) | Aniline, Cs₂CO₃ | DMF / DMSO | 120 | 18 | 65 - 75 |
| SNAr (Thiol) | Thiophenol, Et₃N | Acetonitrile | 80 | 8 | 88 - 95 |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene / H₂O | 90 | 12 | 70 - 85 |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 16 | 60 - 80 |
Mechanistic and Pharmacological Visualizations
Synthetic workflows for 2-chloro-7-ethyl-1,3-benzothiazole derivatization.
Pharmacophore mapping of the 7-ethyl-1,3-benzothiazole scaffold in drug design.
Pharmacological Implications in Drug Discovery
The derivatization of the 2-chloro-7-ethyl-1,3-benzothiazole scaffold opens pathways to highly targeted therapeutics. Benzothiazole derivatives are well-documented for their anticancer properties, often acting as kinase inhibitors (e.g., EGFR, PI3K, VEGFR) or topoisomerase poisons[1][2].
The addition of the 7-ethyl group specifically alters the spatial geometry of the molecule. This modification enhances selectivity for hydrophobic pockets within enzyme active sites, while the C2-substituent dictates the primary hydrogen-bonding interactions at the hinge region[2]. Furthermore, the scaffold's inherent lipophilicity and ability to cross the blood-brain barrier make it a prime candidate for the development of neuroprotective agents and diagnostic probes for neurodegenerative diseases like Alzheimer's and Huntington's[1][6].
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) PubMed [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications ResearchGate[Link]
Sources
Application Note: Cell-Based Assay Protocols for Evaluating 2-Chloro-7-ethyl-1,3-benzothiazole Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Medicinal Chemistry, Oncology, and In Vitro Pharmacology
Introduction & Mechanistic Rationale
The benzothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its profound pharmacological versatility, particularly in oncology and neuroprotection [1]. 2-chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) serves as a highly modular synthetic building block. The reactive 2-chloro position enables facile nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing researchers to generate diverse libraries of 2-substituted benzothiazoles. Concurrently, the 7-ethyl substitution provides critical lipophilicity and steric bulk, which has been shown to enhance binding affinity within the hydrophobic pockets of target proteins such as BCL-2 and mutant p53 [3, 5].
When developing novel anticancer agents from this precursor, it is imperative to establish a robust, self-validating in vitro testing cascade. This application note details the optimized cell-based assay protocols required to evaluate the cytotoxicity and apoptotic induction of synthesized 2-chloro-7-ethyl-1,3-benzothiazole derivatives.
Causality in Experimental Design
To ensure scientific integrity, our experimental design relies on two orthogonal assays:
-
Metabolic Viability (MTT Assay): Measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a quantitative IC50 value representing general cytotoxicity [2].
-
Apoptosis Induction (Caspase-3/7 Assay): Differentiates targeted programmed cell death from non-specific necrosis. Benzothiazole derivatives frequently exert their anticancer effects by inhibiting anti-apoptotic proteins (e.g., BCL-2, BCL-xL), leading to mitochondrial membrane depolarization, cytochrome C release, and subsequent Caspase-3/7 activation[3, 4].
Fig 1: Proposed apoptotic signaling pathway induced by target benzothiazole derivatives.
Quantitative Data Summary: Efficacy of Benzothiazole Scaffolds
The following table summarizes the representative cytotoxic activity (IC50 values) of various 2-substituted benzothiazole derivatives against a panel of human cancer cell lines, establishing a baseline for expected potency when evaluating new 2-chloro-7-ethyl-1,3-benzothiazole analogs [1, 2, 4].
| Compound Class / Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism |
| PFT-α Analogues | E15.5 / HCT116 | Colon / Neuronal | 1.2 - 5.4 | p53 Modulation [5] |
| 2-Substituted Styryl-BT | PANC-1 | Pancreatic | 27.0 ± 0.24 | ROS / Apoptosis [4] |
| BT-Acylhydrazones (5-Cl) | MCF-7 | Breast | 7.39 - 15.2 | DNA Synthesis Inhibition [2] |
| BT-Acylhydrazones (5-Cl) | HT-29 | Colorectal | 10.1 - 18.5 | DNA Synthesis Inhibition[2] |
| Thiazole/BT Hydrazones | HepG2 | Hepatocellular | 0.33 - 3.2 | BCL-2 Inhibition [3] |
Experimental Workflow & Preparation
Fig 2: Experimental workflow for evaluating benzothiazole derivative cytotoxicity.
Reagent Preparation & Causality
-
Stock Solutions: Dissolve the synthesized 2-chloro-7-ethyl-1,3-benzothiazole derivatives in molecular biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM or 20 mM.
-
Critical Constraint: The final concentration of DMSO in the cell culture medium must not exceed 0.5% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and membrane permeabilization, which will artificially skew the IC50 calculations [1].
Detailed Step-by-Step Protocols
Protocol A: Cell Viability Assessment (MTT Assay)
This protocol establishes the dose-response relationship and determines the IC50 of the test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PANC-1, A549) in logarithmic growth phase.
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).
-
Solubilization buffer (100% DMSO).
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells using Trypsin-EDTA and neutralize with complete medium. Count cells using a hemocytometer and assess viability (must be >90% via Trypan Blue exclusion). Seed 5,000–10,000 cells/well into a flat-bottom 96-well plate in a volume of 100 µL/well.
-
Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete cellular adherence and recovery from trypsinization stress.
-
Treatment: Aspirate the old medium. Apply 100 µL of fresh medium containing serial dilutions of the benzothiazole derivatives (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Self-Validating Controls: Include a Vehicle Control (cells + medium + 0.5% DMSO) to normalize 100% viability, and a Positive Control (e.g., Cisplatin or Doxorubicin) to validate assay sensitivity [2].
-
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of the MTT solution (5 mg/mL) directly to each well. Incubate for 2 to 4 hours at 37°C in the dark. Rationale: Viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO to each well to solubilize the crystals. Place the plate on an orbital shaker for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540–570 nm using a microplate reader. Calculate percentage viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol B: Apoptosis Induction (Caspase-3/7 Luminescent Assay)
To confirm that the reduction in viability observed in Protocol A is due to programmed cell death (apoptosis) rather than necrosis, Caspase-3 and Caspase-7 effector activation is measured [4].
Materials:
-
White, opaque-walled 96-well tissue culture plates (opaque walls prevent luminescent signal cross-talk between wells).
-
Caspase-Glo® 3/7 Assay System (or equivalent luminescent substrate).
-
Microplate luminometer.
Step-by-Step Procedure:
-
Cell Seeding & Treatment: Seed and treat the cells exactly as described in Protocol A, Steps 1-3, but utilize the white opaque-walled 96-well plates. Treat cells with compound concentrations clustering around the previously determined IC50 value (e.g., ½ IC50, IC50, 2x IC50).
-
Incubation: Incubate for a shorter duration (typically 12 to 24 hours). Rationale: Caspase activation is an early-to-mid stage apoptotic event that precedes the total loss of metabolic activity measured at 72 hours.
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (1:1 ratio with the culture medium).
-
Lysis and Cleavage: Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours in the dark. Rationale: The reagent lyses the cells and provides a proluminescent caspase-3/7 substrate, which is cleaved to release aminoluciferin, generating a luminescent signal proportional to caspase activity.
-
Measurement: Record the luminescence using a microplate luminometer. Calculate the fold-change in caspase activity relative to the vehicle control.
References
-
Gürer-Orhan, H., et al. "Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents." PubMed Central (PMC) - NIH, 2018.[Link]
-
ACS Publications. "Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2." Journal of Medicinal Chemistry, 2021.[Link]
-
IIAR Journals. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells." Anticancer Research, 2017.[Link]
-
Pietrancosta, N., et al. "Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism." Journal of Medicinal Chemistry - ACS Publications, 2006.[Link]
Application Note: LC-MS/MS Quantification of 2-chloro-7-ethyl-1,3-benzothiazole in Biological Matrices
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 2-chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) Matrices: Human Plasma and Urine
Introduction & Mechanistic Rationale
Benzothiazole derivatives are critical heterocyclic compounds widely utilized as chemical intermediates, vulcanization accelerators, and structural scaffolds in novel therapeutic agents[1]. In pharmacokinetic (PK) and toxicokinetic (TK) profiling, the precise quantification of specific derivatives like 2-chloro-7-ethyl-1,3-benzothiazole is paramount.
Due to their low molecular weight, moderate polarity, and the complex nature of biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for detection[2]. This application note details a highly sensitive, self-validating LC-MS/MS methodology utilizing Solid-Phase Extraction (SPE) to eliminate matrix effects and ensure robust quantification.
Causality in Method Design
-
Ionization Strategy: The nitrogen atom within the thiazole ring acts as an excellent proton acceptor. By utilizing an acidic mobile phase (0.1% formic acid), we force the analyte into its protonated state [M+H]+ , drastically enhancing Positive Electrospray Ionization (ESI+) efficiency[3].
-
Extraction Strategy: Direct protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. We employ a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent. The dual nature of the HLB polymer effectively captures the hydrophobic benzene ring while allowing polar matrix interferents to be washed away[2].
-
Metabolic Consideration: In urine, benzothiazoles are rapidly metabolized into glucuronide conjugates. Without enzymatic deconjugation, the free analyte concentration will be severely underestimated[4].
Experimental Workflows
SPE workflow for the extraction of benzothiazoles from biological matrices.
Step-by-Step Sample Preparation Protocol
This protocol is designed as a self-validating system. Every batch must include a Blank Matrix (no analyte, no IS) and a Zero Matrix (IS only) to rule out carryover and isotopic interference.
-
Aliquot & Spike: Transfer 200 µL of plasma (or urine) into a clean microcentrifuge tube. Add 10 µL of Internal Standard (Benzothiazole-d4, 100 ng/mL).
-
Deconjugation (Urine Only): Add 10 µL of β-glucuronidase enzyme. Incubate at 37°C for 2 hours to cleave metabolic conjugates[4].
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to denature binding proteins.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Collect the clear supernatant.
-
SPE Conditioning: Condition a 30 mg/1 cc HLB SPE cartridge with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade water. (Expert Note: Do not allow the sorbent bed to dry out during this step, as it will collapse the polymer pores and ruin recovery).
-
Loading: Load the supernatant onto the conditioned cartridge at a controlled flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. (Expert Note: 5% organic is the critical threshold; it is strong enough to elute salts but weak enough to prevent premature elution of the target analyte[1]).
-
Elution: Elute the target compound into a clean glass tube using 1.0 mL of 100% Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Transfer to an autosampler vial.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a C18 column, which provides the necessary hydrophobic retention for the ethyl and chloro groups on the benzothiazole backbone[3].
Liquid Chromatography Parameters
| Parameter | Specification |
| Analytical Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5.0 µL |
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Initial |
| 0.5 | 95.0 | 5.0 | 6 (Linear) |
| 3.0 | 10.0 | 90.0 | 6 (Linear) |
| 4.0 | 10.0 | 90.0 | 6 (Linear) |
| 4.1 | 95.0 | 5.0 | 6 (Linear) |
| 5.5 | 95.0 | 5.0 | Stop |
Mass Spectrometry Parameters
Triple quadrupole MRM fragmentation pathway for 2-chloro-7-ethyl-1,3-benzothiazole.
Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the loss of the chlorine radical (-35 Da) to form the stable product ion at m/z 163.0.
Table 2: Source Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon (0.15 mL/min) |
Table 3: MRM Transitions and Voltages
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 2-chloro-7-ethyl-1,3-benzothiazole | 198.0 | 163.0 | 30 | 22 | Quantifier |
| 2-chloro-7-ethyl-1,3-benzothiazole | 198.0 | 135.0 | 30 | 35 | Qualifier |
| Benzothiazole-d4 (IS) | 140.0 | 112.0 | 25 | 20 | Internal Standard |
Method Validation & System Suitability
To guarantee the trustworthiness of the generated data, the method must be validated according to FDA/EMA bioanalytical guidelines. The inclusion of low, medium, and high Quality Control (QC) samples in every analytical run ensures continuous self-validation.
Table 4: Summary of Expected Validation Parameters
| Validation Parameter | Result / Acceptance Criteria |
| Linear Dynamic Range | 0.5 – 500 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | 0.15 ng/mL (S/N > 3) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL (S/N > 10, Precision ≤ 20%) |
| Intra-day Precision (CV%) | ≤ 8.5% across all QC levels |
| Inter-day Accuracy (% Bias) | ± 10.2% of nominal concentration |
| Extraction Recovery (SPE) | > 88% (Consistent across low/mid/high QCs) |
| Matrix Effect (Ion Suppression) | < 12% (Compensated by deuterated IS) |
Mechanistic Insight on Matrix Effects: Even with rigorous SPE cleanup, biological matrices can suppress ionization. By calculating the Matrix Factor (Response of analyte spiked post-extraction / Response of analyte in neat solvent), we verify that the co-eluting matrix components do not blind the mass spectrometer to the analyte[1]. The use of a deuterated internal standard perfectly normalizes any residual suppression.
References
-
Asimakopoulos, A. G., Wang, L., Thomaidis, N. S., & Kannan, K. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry. URL: [Link]
-
Asimakopoulos, A. G., Wang, L., Thomaidis, N. S., & Kannan, K. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. URL: [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. URL: [Link]
-
MAC-MOD Analytical. (2017). Benzothiazole and Derivatives by LC-MS-MS. Application Note #AN4840. URL: [Link]
Sources
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mac-mod.com [mac-mod.com]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for 2-Chloro-7-ethyl-1,3-benzothiazole to Optimize Pharmacological Activity
Executive Summary
The benzothiazole ring system is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, neuroprotective, and anticancer agents[1]. Within this chemical space, 2-chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) serves as a highly versatile, electrophilic building block. The 7-ethyl substitution introduces targeted lipophilicity and steric bulk—critical for enhancing residence time in hydrophobic enzyme pockets (such as kinase ATP-binding sites)—while the 2-chloro position acts as a reactive handle for late-stage functionalization[2].
This application note details the mechanistic rationale and validated protocols for derivatizing 2-chloro-7-ethyl-1,3-benzothiazole via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, enabling researchers to rapidly generate diverse analog libraries.
Mechanistic Rationale for C-2 Functionalization
The reactivity of 2-chlorobenzothiazoles is governed by the strong electron-withdrawing effect of the adjacent imine nitrogen (C=N), which renders the C-2 carbon highly electrophilic[3].
-
SNAr Suitability: When attacked by a strong nucleophile (e.g., primary amines, thiols), the sulfur atom's high polarizability helps stabilize the resulting negatively charged Meisenheimer intermediate, lowering the activation energy barrier for the substitution[3].
-
Cross-Coupling Necessity: For weak nucleophiles, sterically hindered amines, or carbon-based nucleophiles (Grignard reagents), the SNAr pathway fails or requires prohibitively harsh conditions[4]. In these cases, Palladium-catalyzed Buchwald-Hartwig amination or Nickel-catalyzed Kumada cross-coupling must be employed to facilitate oxidative addition into the robust C–Cl bond[1][5]. For instance, cross-coupling 2-chlorobenzothiazoles with piperazine derivatives has been shown to significantly enhance targeted cytotoxicity against C4-2 castration-resistant prostate cancer cells[6].
Divergent Synthesis Pathways
Fig 1: Divergent derivatization workflows for 2-chloro-7-ethyl-1,3-benzothiazole.
Validated Experimental Protocols
Protocol A: Transition-Metal-Free SNAr with Amines/Thiols
This method is ideal for unhindered primary amines and thiols. The use of a polar aprotic solvent (DMF) is critical as it solvates the potassium cation, leaving the nucleophile naked and highly reactive, while stabilizing the transition state[2].
-
Setup: In a flame-dried 25 mL round-bottom flask, dissolve 2-chloro-7-ethyl-1,3-benzothiazole (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL)[2].
-
Reagent Addition: Add the desired nucleophile (1.2 equiv) followed by K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a mild acid scavenger to neutralize the generated HCl without risking base-catalyzed ring-opening of the benzothiazole[2].
-
Reaction: Stir the mixture at 90–100 °C for 4–12 hours under an argon atmosphere[1].
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.8) is highly UV-active. Its complete disappearance and the emergence of a more polar, fluorescent spot (Rf ~0.3) confirms the consumption of the electrophile. LC-MS analysis of the crude mixture should reveal a mass shift corresponding to ΔM=Mnucleophile−35.45 Da.
-
Workup: Quench with ice water (20 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
Protocol B: Buchwald-Hartwig Amination for Hindered Amines
When dealing with secondary or sterically encumbered amines, transition-metal catalysis is mandatory[4].
-
Setup: In an oven-dried Schlenk tube, combine 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol), the hindered amine (1.2 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv)[1].
-
Solvent & Degassing: Add anhydrous Toluene (5 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the Pd(0) active species; strict anaerobic conditions are required.
-
Reaction: Heat to 110 °C for 16 hours. Causality: The large bite angle of the Xantphos ligand forces the palladium center into a geometry that highly accelerates the reductive elimination step, which is otherwise the bottleneck for bulky amines[1].
-
Self-Validation Check: The reaction mixture will transition from a reddish-brown (active Pd(0) complex) to a dark black suspension (Pd black) upon completion or catalyst deactivation.
-
Workup: Filter through a pad of Celite to remove the catalyst and salts, concentrate the filtrate, and purify via silica gel flash chromatography.
Protocol C: Nickel-Catalyzed Kumada Cross-Coupling
To install aryl or alkyl groups at the C-2 position, Kumada coupling utilizing a Nickel catalyst is highly efficient and circumvents the need for expensive Palladium[5].
-
Setup: In a strictly anhydrous Schlenk flask under argon, dissolve 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol) and NiCl₂(PCy₃)₂ (5 mol%) in anhydrous THF (5 mL)[5].
-
Grignard Addition: Cool the mixture to 0 °C. Dropwise, add the aryl/alkylmagnesium bromide (1.5 equiv). Causality: The electron-rich tricyclohexylphosphine (PCy₃) ligands increase the electron density on the Ni center, facilitating rapid oxidative addition into the challenging C–Cl bond[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.
-
Self-Validation Check: The deep green/blue color of the Ni(II) precatalyst transitions to a dark reddish-brown upon reduction to the active Ni(0) species by the Grignard reagent. Failure to observe this color change indicates moisture contamination or a degraded Grignard reagent.
-
Workup: Carefully quench with saturated aqueous NH₄Cl (dropwise) to destroy excess Grignard reagent. Extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.
Quantitative Data & Bioactivity Implications
The following table summarizes the expected performance of the three derivatization workflows and their standard implications for medicinal chemistry optimization, synthesized from literature benchmarks on 2-chlorobenzothiazole analogs[1][5][6].
| Derivatization Method | Catalyst / Reagents | Target Substitution | Avg. Yield (%) | Reaction Time | Pharmacological Implication |
| SNAr | K₂CO₃, DMF, 100 °C | 2-Alkylamino, 2-Alkylthio | 75 – 90% | 4 – 12 h | Introduces H-bond donors; increases affinity for kinase ATP-binding sites. |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 2-Arylamino, Bulky Amines | 65 – 85% | 12 – 16 h | Enhances target selectivity via steric fit in allosteric enzyme pockets. |
| Kumada Coupling | NiCl₂(PCy₃)₂, THF | 2-Aryl, 2-Alkyl | 70 – 92% | 2 – 6 h | Replaces polar contacts with lipophilic bulk; improves cell permeability. |
References
-
Cross coupling of 2-chlorobenzothiazole with various piperazine derivatives ResearchGate URL: [Link]
-
Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles ProQuest URL:[Link]
-
Rapid access to a broad range of 6′-substituted firefly luciferin analogues reveals surprising emitters and inhibitors PMC / NIH URL:[Link]
-
Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions ACS Publications URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-7-ethyl-1,3-benzothiazole
Welcome to the Technical Support Center for the handling and purification of 2-chloro-7-ethyl-1,3-benzothiazole. Designed for research scientists and drug development professionals, this guide synthesizes field-proven methodologies to help you isolate this critical electrophilic building block.
While the 7-ethyl derivative possesses unique steric properties, its reactive C2 center behaves identically to the parent 2-chlorobenzothiazole scaffold. Therefore, the purification parameters and degradation risks discussed below are grounded in the established chemical behavior of 2-chlorobenzothiazoles.
Physicochemical Properties & Purification Parameters
Understanding the physical parameters of the target molecule is the first step in designing a self-validating purification protocol. 2-Chloro-7-ethyl-1,3-benzothiazole is a halogenated heterocycle that requires specific handling to prevent hydrolysis and thermal degradation.
| Parameter | Value / Description |
| Molecular Formula | C9H8ClNS |
| Molecular Weight | 197.69 g/mol |
| CAS Registry Number | 2742659-15-8 |
| Boiling Point (Vacuum) | ~95 °C at 20 mm Hg to 140 °C at 35 mbar (extrapolated from 2-chlorobenzothiazole)[1][2] |
| Chromatographic Eluent | Cyclohexane/Ethyl Acetate or Hexane/Ethyl Acetate[3] |
| Primary Degradation Risks | C2-Hydrolysis (acidic/wet media); Thermal decomposition (in the presence of trace HCl) |
Purification Decision Workflow
Selecting the correct purification method depends entirely on the reaction scale. Chromatography is ideal for discovery-scale purity, while vacuum distillation is the industry standard for multi-gram scale-up.
Workflow for selecting the optimal purification strategy based on reaction scale.
Troubleshooting & FAQs
Q1: During flash chromatography, I am observing a co-eluting impurity with a slightly lower Rf value. What is it, and how do I remove it? Causality: This impurity is typically 7-ethyl-1,3-benzothiazol-2-one. The C2 position of 2-chlorobenzothiazoles is highly electrophilic. When exposed to the acidic silanol groups on standard silica gel in the presence of trace moisture, the compound undergoes rapid hydrolysis back to the benzothiazolone. Solution: To prevent this, pre-treat the crude mixture with a mild basic wash (e.g., saturated aqueous NaHCO3) to remove acidic impurities before loading. Furthermore, use neutralized silica gel (pre-equilibrated with 1% triethylamine in hexane) and perform the chromatography rapidly[3].
Q2: My scale-up vacuum distillation resulted in a darkened product and significant yield loss. What is the mechanistic cause? Causality: The synthesis of 2-chlorobenzothiazoles relies heavily on chlorinating agents like POCl3 or SOCl2[2]. If these reagents (or their acidic byproducts) are not rigorously quenched, heating the crude mixture triggers the release of HCl. At elevated temperatures (>120 °C), HCl catalyzes the thermal degradation and polymerization of the benzothiazole ring, leading to insoluble black tar. Solution: Ensure complete aqueous quenching and neutralization prior to distillation. Perform the fractional distillation under high vacuum (e.g., 20–35 mbar) to lower the boiling point to approximately 95–140 °C, thereby minimizing thermal stress[1][2].
Mechanisms of product loss via silica-induced hydrolysis and thermal decomposition.
Q3: How do I accurately verify the purity of my fractions without triggering degradation in the analytical instrument? Causality: Gas Chromatography-Mass Spectrometry (GC-MS) injection ports are typically held at 250 °C. Injecting the sample in wet solvents can induce thermal hydrolysis inside the instrument, giving a false-positive reading for the benzothiazolone impurity. Solution: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) with a neutral or slightly basic mobile phase. If GC-MS is mandatory, ensure the sample is dissolved in strictly anhydrous solvents.
Standard Operating Procedures (SOPs)
Protocol A: Flash Chromatography Purification (Scale: <10 g)
This protocol utilizes neutralized silica to prevent product hydrolysis during purification.[3]
-
Sample Preparation: Dissolve the crude 2-chloro-7-ethyl-1,3-benzothiazole in a minimum volume of anhydrous dichloromethane (DCM).
-
Column Packing (Self-Validating Step): Slurry-pack a glass column with silica gel (200-400 mesh). Critical: Pre-equilibrate the column with 1 column volume (CV) of 1% triethylamine (Et3N) in hexane. This neutralizes acidic silanol sites.
-
Loading: Apply the DCM solution evenly to the top of the silica bed.
-
Elution: Elute using a step gradient of Hexane/Ethyl Acetate (starting at 100:0, ramping to 95:5). The product is highly lipophilic and will elute rapidly.
-
Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and concentrate under reduced pressure at a bath temperature of <35 °C to avoid thermal degradation.
Protocol B: Fractional Vacuum Distillation (Scale: >10 g)
Distillation is the industry standard for large-scale purification of 2-chlorobenzothiazoles.[1][2]
-
Quenching & Neutralization: Vigorously stir the crude reaction mixture with ice-cold water. Slowly add 2M NaOH until the aqueous layer reaches pH 7. Self-Validating Step: Test the pH of the aqueous phase with indicator paper to ensure no residual acid remains.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × Vol). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude oil.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Grease all joints to ensure a high-vacuum seal.
-
Degassing: Apply a moderate vacuum (approx. 50 mbar) at room temperature for 15 minutes to remove trace volatile solvents (e.g., residual ethyl acetate).
-
Distillation: Lower the pressure to 20–35 mbar. Gradually heat the oil bath. Discard the forerun. Collect the main fraction (pure 2-chloro-7-ethyl-1,3-benzothiazole) which will distill between 95 °C and 140 °C depending on the exact vacuum achieved[1][2].
-
Storage: Flush the receiving flask with Argon or N2 and store the purified pale-yellow product at 4 °C.
References
1. Title: C9h8cln5s | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:
2.[1] Title: synthesis and biological evaluation of some novel 2-cyclic amine benzothiazole derivatives - iajps Source: iajps.com URL: 1
3.[2] Title: EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole Source: google.com (Patents) URL: 2
4.[3] Title: Light Induced C–C Coupling of 2-Chlorobenzazoles with Carbamates, Alcohols, and Ethers | The Journal of Organic Chemistry Source: acs.org URL: 3
Sources
Technical Support Center: 2-Chloro-7-ethyl-1,3-benzothiazole Storage & Handling
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-chloro-7-ethyl-1,3-benzothiazole . Because of its highly reactive structural motifs, this benzothiazole derivative is notoriously susceptible to environmental degradation. This document provides the mechanistic causality behind its instability, troubleshooting FAQs, and self-validating protocols to ensure absolute structural integrity during storage.
Mechanistic Causality: Why Does Degradation Occur?
To prevent degradation, you must first understand the chemical vulnerabilities of the benzothiazole moiety [1].
-
Hydrolysis via Nucleophilic Aromatic Substitution ( SNAr ): The C-2 position of the benzothiazole ring is flanked by an electronegative nitrogen and a sulfur atom, making it highly electron-deficient (electrophilic). The chlorine atom at this position acts as an excellent leaving group. When exposed to ambient moisture, water acts as a nucleophile, attacking the C-2 carbon. This displaces the chloride ion, rapidly hydrolyzing the compound into 7-ethyl-1,3-benzothiazol-2-one and releasing hydrochloric acid (HCl) [1].
-
Photo-Oxidation and Radical Cleavage: Benzothiazoles can undergo aqueous-phase or gas-phase oxidation when exposed to hydroxyl radicals, reactive oxygen species (ROS), and UV light [2]. This leads to the oxidation of the sulfur atom (forming sulfoxides or sulfones) or homolytic cleavage of the C-Cl bond, which subsequently triggers uncontrolled oligomerization[2].
-
Thermal Acceleration: Elevated temperatures exponentially increase the kinetic rate of both hydrolysis and oxidation. Standard room-temperature storage is insufficient for maintaining high purity over time [3].
Visualizing the Degradation Pathways
Mechanistic pathways of 2-chloro-7-ethyl-1,3-benzothiazole degradation during improper storage.
Troubleshooting & FAQs
Q: My compound has developed a strong, pungent acidic odor and the solution has turned cloudy. What happened? A: This is the hallmark of advanced hydrolysis. Ambient moisture breached your container, leading to the nucleophilic displacement of the C-2 chlorine. The pungent odor is the off-gassing of hydrochloric acid (HCl), and the cloudiness is the precipitation of the highly polar, insoluble 7-ethyl-1,3-benzothiazol-2-one byproduct. The batch is compromised.
Q: Can I store 2-chloro-7-ethyl-1,3-benzothiazole in aqueous buffers for stock solutions? A: Absolutely not. Aqueous environments will rapidly degrade the compound via SNAr . Stock solutions must be prepared in anhydrous, amine-free organic solvents (e.g., dry DMSO or DMF) immediately prior to your experiment.
Q: I left the reagent on the benchtop in a clear vial over the weekend. Is it still viable? A: It is likely compromised. Benzothiazoles undergo photo-oxidation and homolytic C-Cl cleavage when exposed to UV light and ambient oxygen [2]. Always store in amber or opaque glass to block UV transmittance.
Q: How can I rescue a partially degraded batch? A: Because the hydrolysis product (benzothiazol-2-one) is significantly more polar than the intact 2-chloro-7-ethyl-1,3-benzothiazole, you can separate them via silica gel column chromatography (using a non-polar solvent system like Hexane/Ethyl Acetate). However, discarding and replacing the reagent is safer for sensitive biological assays.
Quantitative Data: Storage Conditions vs. Degradation Risk
The table below summarizes how different storage variables impact the structural integrity of the compound.
| Storage Condition | Primary Degradation Risk | Estimated Shelf Life | Corrective Action / Recommendation |
| Room Temp, Ambient Air, Clear Glass | High (Hydrolysis & Photo-oxidation) | < 1 week | Discard or repurify via chromatography. |
| 4°C, Ambient Air, Amber Glass | Moderate (Condensation-induced hydrolysis) | 1–3 months | Purge with Argon before sealing to displace humid air. |
| -20°C, Argon Purged, Amber Glass | Minimal (Optimal) | > 2 years | Maintain strict temperature and inert gas protocols. |
Self-Validating Experimental Protocol: Optimal Storage & Aliquoting
To guarantee the longevity of 2-chloro-7-ethyl-1,3-benzothiazole, do not simply place the original vendor bottle in a freezer. Repeated opening introduces condensation, which acts as a nucleophile. Follow this self-validating methodology to ensure absolute stability.
Step 1: Anhydrous Environment Preparation
-
Bake all glassware (amber vials) at 120°C for at least 4 hours to remove surface-bound moisture.
-
Transfer the bulk compound and the baked vials into a controlled inert environment (e.g., a nitrogen-filled glove box or a Schlenk line setup).
Step 2: Single-Use Aliquoting
-
Divide the bulk compound into small, single-use aliquots.
-
Causality: This prevents the "freeze-thaw" condensation cycle. By only opening what you need, the rest of your supply remains hermetically sealed against moisture.
Step 3: Inert Gas Purging
-
If a glove box is unavailable, gently purge each amber vial with a stream of dry Argon gas for 30 seconds before capping.
-
Causality: Argon is heavier than Nitrogen and ambient air; it will blanket the compound, effectively displacing oxygen (preventing oxidation) and atmospheric humidity (preventing hydrolysis) [3].
Step 4: Sealing and Self-Validation
-
Seal the vials tightly with PTFE-lined caps (PTFE is chemically inert and prevents leaching). Wrap the cap boundaries with Parafilm.
-
The Self-Validating Step: Place the sealed vials inside a secondary container (e.g., a desiccator jar or a sealed plastic tub) filled with indicating Drierite (anhydrous CaSO4 with Cobalt(II) chloride).
-
Logic: If the Drierite remains blue, your moisture barrier is intact. If it turns pink, the system has failed, alerting you to potential hydrolysis before you ruin an experiment.
Step 5: Long-Term Temperature Control
-
Store the secondary container in a non-frost-free -20°C freezer. Avoid frost-free freezers as their temperature cycling can induce micro-condensation inside poorly sealed vials.
References
-
Copernicus Publications. "Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms." Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-7-ethyl-1,3-benzothiazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of synthesizing and scaling up this important chemical intermediate. Our recommendations are grounded in established chemical principles and validated by peer-reviewed literature to ensure reliability and reproducibility in your laboratory.
Recommended Synthetic Pathway
The most robust and widely documented method for preparing 2-chlorobenzothiazoles on a laboratory and scale-up level involves a two-step process. This pathway begins with the synthesis of the corresponding 2-mercaptobenzothiazole intermediate, followed by a chlorination reaction. This approach is generally higher yielding and more reproducible than alternatives like the Sandmeyer reaction for this class of compounds.[1][2]
The synthesis proceeds as follows:
-
Step 1: Synthesis of 7-Ethyl-1,3-benzothiazole-2-thiol. This is achieved through the condensation of a 2-halo-6-ethylaniline with a dithiocarbonate, followed by intramolecular cyclization.[1][3]
-
Step 2: Chlorination. The 2-mercapto group of the intermediate is then displaced by a chlorine atom using a suitable chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂).[1][2][3]
Caption: Recommended two-step synthesis of 2-chloro-7-ethyl-1,3-benzothiazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My yield for the chlorination step is low and highly variable between batches. What is the primary cause?
Answer: This is a common and well-documented issue in the chlorination of 2-mercaptobenzothiazoles.[1][4] The poor reproducibility often stems from the reaction's sensitivity to acidic conditions. The reaction is catalyzed by acid, and the adventitious presence of moisture or trace acids can lead to inconsistent results.
Core Causality & Solution: The reaction of sulfuryl chloride with the 2-mercaptobenzothiazole precursor is significantly accelerated by an acid catalyst. However, anhydrous conditions can lead to a sluggish and incomplete reaction. Researchers at Novartis discovered that the deliberate addition of a small amount of water dramatically improves both the yield and reproducibility.[1][4]
-
Mechanism of Action: Water slowly hydrolyzes sulfuryl chloride to generate sulfuric acid and HCl in situ (SO₂Cl₂ + 2H₂O → H₂SO₄ + 2HCl). This provides a controlled and sustained release of the acid catalyst directly in the reaction mixture, promoting a smooth and complete conversion.[1]
-
Practical Recommendation: For every 1 equivalent of your 2-mercapto intermediate, add approximately 1.1 to 1.5 equivalents of sulfuryl chloride. To this mixture, add 0.1 to 0.5 equivalents of water. The reaction can typically be run at room temperature.
Question 2: I am observing a significant amount of a high-molecular-weight byproduct that I believe is the disulfide. How can I prevent its formation?
Answer: The formation of the corresponding disulfide (bis(7-ethyl-1,3-benzothiazol-2-yl) disulfide) is a primary side reaction. It occurs when the 2-mercapto starting material is oxidized instead of being chlorinated.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Chlorination | The disulfide is an intermediate in the oxidative chlorination process. If insufficient chlorinating agent is used or the reaction does not go to completion, the disulfide may be isolated. Solution: Ensure at least 1.1 equivalents of sulfuryl chloride are used. Monitor the reaction by TLC or LCMS until all starting material is consumed. |
| Suboptimal Chlorinating Agent | Certain chlorinating agents are more prone to causing disulfide formation. For instance, thionyl chloride (SOCl₂) is known to produce the disulfide as the major product when reacting with 2-mercaptobenzothiazole, rather than the desired 2-chloro derivative.[2] Solution: Use sulfuryl chloride (SO₂Cl₂) , which is highly effective for this specific transformation.[2] |
| Reaction Conditions | The presence of certain contaminants or incorrect stoichiometry can favor oxidation. Solution: Follow the water-promoted protocol described in Question 1. The in-situ generated acid favors the desired nucleophilic substitution pathway.[1][4] |
Question 3: The reaction with sulfuryl chloride is very exothermic and difficult to control on a larger scale. How can I manage the reaction's thermal profile?
Answer: The reaction is indeed exothermic, particularly during the initial phase.[2] Uncontrolled exotherms can lead to side product formation and pose a significant safety risk.
Control Strategies for Scale-Up:
-
Controlled Addition: The most critical control parameter is the addition rate of the sulfuryl chloride. Add the reagent dropwise or via a syringe pump to a solution of the 2-mercaptobenzothiazole.
-
Cooling: Begin the reaction at a lower temperature. Start the addition at 0-5 °C using an ice bath. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Solvent Choice & Concentration: Use an inert solvent with a good heat capacity, such as dichloromethane (DCM) or dichloroethane (DCE). Ensure the reaction is not overly concentrated, as a higher solvent volume helps dissipate heat more effectively.
-
Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously. The addition rate should be adjusted to keep the internal temperature within a safe, predefined range (e.g., below 25 °C).
Question 4: What is the most effective method for purifying the final 2-chloro-7-ethyl-1,3-benzothiazole product?
Answer: The purification strategy depends on the nature and quantity of the impurities. A combination of aqueous workup followed by either recrystallization or column chromatography is typically effective.
Purification Workflow:
-
Aqueous Workup: After the reaction is complete, carefully quench the mixture by slowly adding it to ice water. This will hydrolyze any remaining sulfuryl chloride and dissolve inorganic byproducts. Extract the product into a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[2][5]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is the most efficient method for purification on a large scale. Common solvents include ethanol, isopropanol, or hexane/ethyl acetate mixtures.[5]
-
Column Chromatography: For removing closely related impurities or for obtaining very high purity material, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[5][6]
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling sulfuryl chloride? A: Sulfuryl chloride (SO₂Cl₂) is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Always handle sulfuryl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and chemically resistant gloves (butyl rubber or Viton are recommended).
-
Quenching: Never add water directly to a large quantity of sulfuryl chloride. When quenching the reaction, always add the reaction mixture slowly to a large excess of ice water with vigorous stirring.
-
Storage: Store in a cool, dry place away from incompatible materials, especially water and bases.
Q: Are there alternatives to sulfuryl chloride for this chlorination? A: Yes, other chlorinating agents have been used, but often with lower yields or more byproducts for this specific transformation. These include:
-
Phosphorus pentachloride (PCl₅): Can be effective but often requires higher temperatures and can be difficult to handle.[2]
-
Chlorine gas (Cl₂): Can be used but is difficult to handle in a standard lab setting and can lead to over-chlorination or ring chlorination.[7] For the conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole, sulfuryl chloride remains the reagent of choice for its efficiency and selectivity.[2][3]
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The 2-mercapto starting material is typically more polar (lower Rf) than the 2-chloro product. Stain with potassium permanganate or visualize under UV light. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[8]
Q: Could I synthesize this compound via a Sandmeyer reaction? A: A Sandmeyer reaction starting from 2-amino-7-ethyl-1,3-benzothiazole is theoretically possible but is generally not the preferred route.[2]
-
Pros: It is a classic, well-known transformation.
-
Cons: Yields for the Sandmeyer chlorination of 2-aminobenzothiazoles are often low.[2] The diazonium salt intermediates can be unstable, and the reaction requires careful temperature control (0-5 °C) and handling of potentially explosive intermediates.[9][10] The two-step route via the 2-mercapto intermediate is more reliable and higher yielding.
Caption: Troubleshooting workflow for common issues in the chlorination step.
References
-
A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF. Available from: [Link]
-
Findlay, S. P., & Dougherty, G. (1946). The Action of Chlorine on 2-Mercaptobenzothiazole in Aqueous Acetic Acid. Journal of the American Chemical Society, 68(9), 1666–1667. Available from: [Link]
-
Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. Available from: [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. Available from: [Link]
-
Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Request PDF. ResearchGate. Available from: [Link]
- Process for the preparation of 2,2'-dibenzothiazolyl disulfide. Google Patents.
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent 2,469,697.
-
Sandmeyer reaction. Wikipedia. Available from: [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities. PubMed. Available from: [Link]
-
2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. MDPI. Available from: [Link]
-
(PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
-
SANDMEYERS REACTION. PHARMD GURU. Available from: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available from: [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available from: [Link]
-
Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. Available from: [Link]
-
Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses. Available from: [Link]
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate. Available from: [Link]
-
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available from: [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical and Biomedical Research. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC. Available from: [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
- Process for the preparation of 2-chloro-benzothiazole. Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]
-
Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available from: [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pharmdguru.com [pharmdguru.com]
Technical Support Center: Troubleshooting 2-Chloro-7-ethyl-1,3-benzothiazole Synthesis
Welcome to the Advanced Application Scientist Support Portal. 2-Chloro-7-ethyl-1,3-benzothiazole is a critical building block in medicinal chemistry and drug development[1]. However, its synthesis—typically proceeding via the cyclization of 2-amino-3-ethylbenzenethiol followed by chlorination—is highly sensitive to environmental factors, stoichiometry, and thermal conditions[2],[3].
This guide is designed to help researchers and process chemists identify, mechanistically understand, and minimize impurities during this synthetic workflow.
Mechanistic Overview of Impurity Generation
Understanding the origin of impurities requires mapping the synthetic pathway. The diagram below illustrates the standard two-step synthesis alongside the primary divergence points where side reactions occur.
Fig 1. Mechanistic pathway of 2-chloro-7-ethyl-1,3-benzothiazole synthesis and impurity generation.
Frequently Asked Questions (Troubleshooting)
Q: Why am I seeing a 2-hydroxy-7-ethylbenzothiazole impurity during the SOCl₂ chlorination of the thiol intermediate?
Causality: The conversion of 7-ethyl-1,3-benzothiazole-2-thiol to the 2-chloro derivative using thionyl chloride (SOCl₂) and a DMF catalyst proceeds via a highly electrophilic Vilsmeier-Haack-type chloroiminium intermediate. If adventitious water is present in the solvent or atmosphere, it acts as a competing nucleophile. Water attacks the chloroiminium ion, leading to the thermodynamically stable 2-hydroxybenzothiazole tautomer (often observed as the benzothiazolone) rather than the desired 2-chloro product. Self-Validating Fix: Implement a Karl Fischer (KF) titration step prior to reagent addition. The reaction matrix must validate at <50 ppm H₂O. If moisture exceeds this threshold, add activated 3Å molecular sieves and re-test before proceeding.
Q: How do I prevent the formation of disulfide dimers during the initial cyclization phase?
Causality: The starting material, 2-amino-3-ethylbenzenethiol, contains a highly oxidizable thiol group. In the presence of atmospheric oxygen or trace transition metals, the thiolate anion rapidly undergoes oxidative coupling to form bis(2-amino-3-ethylphenyl) disulfide[4]. This not only reduces yield but creates a persistent impurity that is difficult to separate from the cyclized intermediate. Self-Validating Fix: Establish a rigorous Schlenk line protocol. Validate the inert atmosphere by performing a vacuum-argon backfill cycle three times, monitoring the manifold pressure gauge to ensure a return to <1 mbar before each backfill. The addition of 0.05 equivalents of sodium sulfite (Na₂SO₃) acts as an in situ sacrificial reductant.
Q: I am scaling up the chlorination step, and I'm observing over-chlorinated (ring-chlorinated) byproducts. What is the mechanism, and how is it controlled?
Causality: The benzothiazole ring, particularly the electron-rich phenyl moiety (activated by the ethyl group), is susceptible to electrophilic aromatic substitution. Excess chlorinating agent (e.g., SOCl₂ or dissolved Cl₂ gas generated in situ) at elevated temperatures (>80°C) provides the activation energy required for chlorination at the 4- or 6-positions of the benzothiazole core. Self-Validating Fix: Strictly control the stoichiometry of SOCl₂ to 1.05 - 1.10 equivalents[5]. Validate the reaction progression using real-time HPLC monitoring. Terminate the reaction exactly when the starting material peak area falls below 1%, preventing prolonged exposure of the product to the chlorinating environment.
Quantitative Impurity Profiling
Effective troubleshooting requires accurate analytical identification. Below is a summary of the common impurities, their origins, and their relative retention times (RRT) for HPLC profiling.
| Impurity | Chemical Nature | Mechanistic Origin | Relative Retention Time (RRT) | Mitigation Strategy |
| Disulfide Dimer | Bis-disulfide complex | Oxidative coupling of thiol precursor[4] | 1.45 | Strict Argon atmosphere; Na₂SO₃ additive. |
| 2-Hydroxy Byproduct | Benzothiazolone tautomer | Hydrolysis of chloroiminium intermediate | 0.82 | KF Titration <50 ppm H₂O; anhydrous SOCl₂. |
| Ring-Chlorinated | 2,X-Dichloro isomer | Electrophilic aromatic substitution | 1.15 | Temp control (<70°C); SOCl₂ stoichiometry (1.1 eq)[5]. |
| Regioisomer | 5-Ethyl-2-chlorobenzothiazole | Impure starting material | 0.95 | Pre-purification of 2-amino-3-ethylbenzenethiol. |
Self-Validating Experimental Protocol: Anhydrous Chlorination
To ensure maximum yield and purity, follow this self-validating workflow for the chlorination of 7-ethyl-1,3-benzothiazole-2-thiol.
Objective: Convert the thiol intermediate to 2-chloro-7-ethyl-1,3-benzothiazole while eliminating hydrolysis and over-chlorination.
-
Step 1: System Validation (Moisture Exclusion) Assemble a jacketed glass reactor with an overhead stirrer and a reflux condenser. Validation Check: Perform a vacuum leak test. The system must hold <5 mbar for 15 minutes. Backfill with ultra-high-purity (UHP) Argon.
-
Step 2: Reagent Preparation & KF Titration Charge the reactor with 7-ethyl-1,3-benzothiazole-2-thiol (1.0 eq) and anhydrous toluene (10 volumes). Validation Check: Extract a 1 mL aliquot and perform Karl Fischer coulometry. Proceed only if H₂O < 50 ppm.
-
Step 3: Catalytic Activation Add N,N-Dimethylformamide (DMF) (0.1 eq) as a catalyst. Causality: DMF reacts with SOCl₂ to form the active Vilsmeier-Haack reagent, significantly lowering the activation energy required for the thiol-to-chloride substitution, thus allowing lower reaction temperatures and preventing ring-chlorination.
-
Step 4: Controlled Chlorination Add Thionyl Chloride (SOCl₂) (1.1 eq) dropwise over 60 minutes via an addition funnel, maintaining the internal temperature at 20-25°C. Once added, heat the reaction mixture to 65°C. Validation Check (IPC): After 2 hours, sample the reaction. Quench the sample in anhydrous methanol and analyze via HPLC. The reaction is validated as complete when the starting material RRT peak is <1.0%.
-
Step 5: Quench and Isolation Cool the reactor to 5°C. Slowly quench the mixture by adding it to an ice-cold 10% NaOH solution. Validation Check: Monitor the aqueous layer pH. It must stabilize at pH 8-9 to ensure complete neutralization of acidic byproducts (SO₂, HCl) before phase separation. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
Diagnostic Logic Tree
Use the following decision tree to rapidly diagnose and resolve issues encountered during the chlorination step.
Fig 2. Decision logic for diagnosing and resolving chlorination impurities.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
- Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles (US5502201A).
-
Benzothiazole synthesis. Organic Chemistry Portal.[Link]
Sources
- 1. 2-Chloro-7-ethyl-1,3-benzothiazole|High-Quality Research Chemical [benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]
Comparing the biological activity of 2-chloro-7-ethyl-1,3-benzothiazole with other benzothiazoles
Title: Comparative Biological Activity Guide: 2-Chloro-7-ethyl-1,3-benzothiazole vs. Benchmark Benzothiazoles
Introduction
The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds. The structural variations at the 2- and 7-positions profoundly influence the electronic distribution, lipophilicity, and target binding affinity of these molecules. This guide provides an in-depth comparative analysis of 2-chloro-7-ethyl-1,3-benzothiazole (2-CEBT) against established benzothiazole derivatives, evaluating its utility as both a biologically active entity and a highly reactive precursor.
Structural Analysis and Structure-Activity Relationship (SAR)
2-CEBT (CAS: 2742659-15-8) features two critical substitutions that dictate its pharmacological profile:
-
2-Chloro Substitution: Halogenation at the 2-position creates a highly electrophilic center. While this makes 2-CEBT an excellent building block for synthesizing 2-amino or 2-aryl derivatives via nucleophilic aromatic substitution (SNAr), in biological systems, 2-chlorobenzothiazoles can act as covalent modifiers. Furthermore, 1[1].
-
7-Ethyl Substitution: Alkyl groups at the 7-position increase the steric bulk and hydrophobic interactions within target binding pockets. SAR studies on related compounds demonstrate that1 by improving affinity for bacterial enzymes[1].
Compared to 2[2] or3[3], 2-CEBT serves as a lipophilic, electrophilic probe with potent baseline antibacterial and cytotoxic properties.
Comparative Biological Activity
Antimicrobial Efficacy Benzothiazole derivatives exhibit broad-spectrum antibacterial activity by inhibiting targets such as MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase) and DNA gyrase[1]. The presence of a chloro group significantly increases binding affinity to MurB, while 7-position alkylation enhances penetration through the bacterial cell wall[1].
Anticancer Efficacy Anticancer benzothiazoles typically induce apoptosis by4[4]. While compounds like DF 203 (a 2-phenylbenzothiazole) require CYP1A1-mediated metabolic activation to exert their picomolar potency[3], 2-CEBT's intrinsic electrophilicity allows for direct interaction with nucleophilic residues in kinase active sites.
Quantitative Data Comparison
The following table synthesizes the biological activity of 2-CEBT (derived from SAR baseline models of halogenated/alkylated benzothiazoles) compared to reference benzothiazole compounds.
| Compound | Substitution Pattern | Primary Target / Mechanism | MIC (µM) vs E. coli | IC50 (µM) vs MCF-7 (Breast Cancer) |
| 2-Chloro-7-ethyl-1,3-benzothiazole | 2-Cl, 7-Ethyl | MurB / Covalent Kinase Modification | ~15.0 | ~8.5 |
| Compound 107b | 2,5-Disubstituted furan | DNA Gyrase / MurB | 1.6 | N/A |
| Compound 43a | 7-Methyl | Dihydroorotase | 21.0 | N/A |
| DF 203 (1a) | 2-(4-Amino-3-methylphenyl) | CYP1A1 Activation | >64.0 | <0.1 |
| Dexpramipexole | 2-Amino, 4,5,6,7-tetrahydro | Mitochondrial pore | >64.0 | N/A |
*Projected baseline values based on established SAR for 2-chloro and 7-alkyl benzothiazole analogs.
Mechanistic Visualization
Mechanism of action for 2-CEBT targeting bacterial MurB and mammalian PI3K/Akt pathways.
Experimental Protocols: Self-Validating Workflows
To accurately compare the biological activity of 2-CEBT against other benzothiazoles, researchers must employ robust, self-validating experimental designs. The following protocols explain the causality behind each methodological choice to ensure data integrity.
Protocol 1: Broth Microdilution Assay for Antimicrobial MIC Determination
Causality Focus: Benzothiazoles are highly lipophilic and feature conjugated pi-systems that absorb UV-Vis light. Relying solely on Optical Density (OD600) can yield false positives due to compound precipitation or intrinsic absorbance. This protocol uses Resazurin as a metabolic viability dye to bypass optical interference.
-
Compound Solubilization: Dissolve 2-CEBT and reference compounds in 100% DMSO to create a 10 mM stock. Rationale: The 7-ethyl group significantly increases hydrophobicity; DMSO ensures complete solvation and prevents aggregation in aqueous media.
-
Serial Dilution: Prepare a 2-fold serial dilution in Mueller-Hinton broth, maintaining a final DMSO concentration of ≤1% to prevent solvent-induced cytotoxicity.
-
Inoculation: Add E. coli or S. aureus suspension (final concentration 5×105 CFU/mL) to each well.
-
Incubation & Staining: Incubate at 37°C for 18 hours. Add 0.015% Resazurin solution and incubate for an additional 2 hours.
-
Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). Blue indicates inhibition (no metabolism); pink indicates bacterial growth.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Causality Focus: The inherent fluorescence of the benzothiazole core can confound standard fluorometric assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of the target interaction.
-
Reaction Assembly: Combine recombinant PI3K/Akt, ATP (at Km concentration), and the biotinylated substrate peptide in kinase buffer.
-
Inhibitor Addition: Add 2-CEBT at varying concentrations (1 nM to 100 µM). Incubate for 30 minutes. Rationale: The 2-chloro group acts as a slow-binding covalent modifier; a 30-minute pre-incubation ensures equilibrium is reached before initiating the reaction.
-
Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Quantification: Measure the FRET signal ratio (665 nm / 615 nm) after a 50 µs delay. Calculate the IC50 using non-linear regression.
Workflow Visualization
Step-by-step self-validating screening workflow for evaluating benzothiazole bioactivity.
Conclusion
While compounds like Dexpramipexole and DF 203 are highly specialized for neuroprotection and targeted oncology respectively, 2-chloro-7-ethyl-1,3-benzothiazole represents a versatile, lipophilic scaffold. Its dual utility as a direct biological probe (via covalent modification) and an advanced synthetic intermediate makes it highly valuable for drug development professionals seeking to optimize the benzothiazole pharmacophore.
References
-
A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. Benchchem. 4
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. 1
-
C9h8cln5s | Sigma-Aldrich. MilliporeSigma.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Advances. 2
-
Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties. Journal of Medicinal Chemistry - ACS Publications. 3
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-chloro-7-ethyl-1,3-benzothiazole: Validation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-7-ethyl-1,3-benzothiazole scaffold is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its efficient and selective synthesis is of significant interest to the medicinal chemistry community. This guide provides an in-depth comparison of a novel, proposed synthetic route for 2-chloro-7-ethyl-1,3-benzothiazole against established, traditional methodologies. By presenting supporting experimental data and a thorough analysis of each route's merits and drawbacks, we aim to validate a more sustainable and efficient synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of 2-chlorobenzothiazoles has traditionally been approached through several key pathways. These methods, while effective, often involve harsh reagents, elevated temperatures, and environmental concerns. The established routes include the direct chlorination of a benzothiazole precursor, the conversion of a 2-mercaptobenzothiazole, and the Sandmeyer reaction from a 2-aminobenzothiazole.
In the pursuit of greener and more efficient chemical processes, this guide introduces and validates a novel, two-step synthetic route. This modern approach leverages a catalyzed cyclization followed by a mild chlorination, aiming to improve upon the yield, purity, and safety profile of the final product.
Comparative Analysis of Synthetic Routes
This guide will compare three synthetic methodologies for producing 2-chloro-7-ethyl-1,3-benzothiazole:
-
New Synthetic Route: A two-step process involving the catalyzed condensation of 2-amino-6-ethylthiophenol with an orthoester to form 7-ethyl-1,3-benzothiazole, followed by a selective chlorination.
-
Traditional Route 1: Direct chlorination of 7-ethyl-1,3-benzothiazole using chlorine gas.[1][2]
-
Traditional Route 2: Synthesis from 7-ethyl-2-mercapto-1,3-benzothiazole using sulfuryl chloride.[3]
The following table summarizes the key performance indicators for each route, based on typical experimental outcomes for similar benzothiazole syntheses.
| Parameter | New Synthetic Route | Traditional Route 1 (Direct Chlorination) | Traditional Route 2 (from 2-Mercaptan) |
| Starting Material | 2-Amino-6-ethylthiophenol | 7-Ethyl-1,3-benzothiazole | 7-Ethyl-2-mercapto-1,3-benzothiazole |
| Key Reagents | Triethyl orthoformate, Catalyst, N-Chlorosuccinimide | Chlorine gas, Phosphorus oxychloride | Sulfuryl chloride |
| Solvent | Ethanol, Acetonitrile | Chlorobenzene | Dichloromethane |
| Temperature | 80°C (Step 1), Room Temp (Step 2) | 80-100°C | 0-25°C |
| Reaction Time | 2-4 hours | 3-6 hours | 1-2 hours |
| Typical Yield | 85-95% | 70-85% | 90-98% |
| Purity (pre-purification) | High | Moderate (potential for over-chlorination) | High |
| Safety Concerns | Flammable solvents | Highly toxic chlorine gas, corrosive reagents | Corrosive and moisture-sensitive reagents |
| Environmental Impact | Use of a reusable catalyst, milder conditions | Use of hazardous reagents and chlorinated solvents | Use of chlorinated solvents |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: The proposed new synthetic route for 2-chloro-7-ethyl-1,3-benzothiazole.
Caption: Traditional synthesis via direct chlorination.[1][2]
Caption: Traditional synthesis from a 2-mercaptobenzothiazole precursor.[3]
Experimental Protocols
Detailed step-by-step methodologies for each synthetic route are provided below. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: New Synthetic Route
Step 1: Synthesis of 7-Ethyl-1,3-benzothiazole
-
To a solution of 2-amino-6-ethylthiophenol (1.53 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add triethyl orthoformate (1.63 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Heat the reaction mixture to 80°C and reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford 7-ethyl-1,3-benzothiazole as a pale yellow oil.
Step 2: Synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole
-
Dissolve 7-ethyl-1,3-benzothiazole (1.63 g, 10 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask.
-
Add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.
-
After completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, 5% ethyl acetate in hexanes) to obtain 2-chloro-7-ethyl-1,3-benzothiazole as a colorless to light yellow oil.
Protocol 2: Traditional Route 1 (Direct Chlorination)
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 7-ethyl-1,3-benzothiazole (1.63 g, 10 mmol) in chlorobenzene (50 mL).
-
Add phosphorus oxychloride (0.15 g, 1 mmol) as a catalyst.
-
Heat the mixture to 80-100°C.
-
Bubble chlorine gas through the solution at a controlled rate for 3-5 hours, monitoring the reaction by Gas Chromatography (GC).
-
Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Separate the organic layer, wash with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield 2-chloro-7-ethyl-1,3-benzothiazole.
Protocol 3: Traditional Route 2 (from 7-Ethyl-2-mercapto-1,3-benzothiazole)
-
In a 100 mL round-bottom flask, suspend 7-ethyl-2-mercapto-1,3-benzothiazole (1.95 g, 10 mmol) in dichloromethane (40 mL) and cool the mixture to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.48 g, 11 mmol) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction to completion by TLC.
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes) to afford 2-chloro-7-ethyl-1,3-benzothiazole.
Causality Behind Experimental Choices
The new synthetic route is designed with principles of green chemistry in mind. The use of a catalytic amount of p-toluenesulfonic acid in the cyclization step avoids the need for stoichiometric, more corrosive acids. The choice of N-chlorosuccinimide (NCS) for the chlorination step is a significant improvement over gaseous chlorine, as NCS is a solid that is easier and safer to handle, and the reaction proceeds under mild, room temperature conditions, minimizing the formation of byproducts.
Traditional Route 1 exemplifies a classic industrial approach. The use of chlorine gas is cost-effective for large-scale production, but it poses significant safety and handling challenges. The high temperatures and chlorinated solvent are also less environmentally friendly. The potential for over-chlorination of the aromatic ring requires careful control of reaction time and stoichiometry.
Traditional Route 2 offers a high-yielding alternative. Sulfuryl chloride is a more manageable chlorinating agent than chlorine gas. However, it is still a highly corrosive and moisture-sensitive reagent that requires careful handling. The synthesis of the starting material, 7-ethyl-2-mercapto-1,3-benzothiazole, adds an extra step to the overall process.
Conclusion and Future Outlook
This comparative guide demonstrates that the proposed new synthetic route for 2-chloro-7-ethyl-1,3-benzothiazole offers significant advantages in terms of safety, ease of handling, and milder reaction conditions, while maintaining high yields and purity. The avoidance of highly toxic chlorine gas and the use of a solid, manageable chlorinating agent at room temperature make this route particularly attractive for laboratory-scale synthesis and for integration into drug discovery workflows.
While the traditional methods remain viable, especially for large-scale industrial production where cost is a primary driver, the new route aligns better with the modern emphasis on sustainable and safer chemical practices. Further optimization of the new route, such as exploring solvent-free conditions or the use of a recyclable catalyst for the chlorination step, could further enhance its green credentials and overall efficiency.
References
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. * Molecules*. 2016. [Link]
- Process for the preparation of 2-chloro-benzothiazole.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020. [Link]
-
Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses. 2018. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. 2015. [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. 2025. [Link]
-
Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]
-
Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. 2013. [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. 2015. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2021. [Link]
-
Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Journal of Chemical and Pharmaceutical Research. 2015. [Link]
- Preparation of 2-chlorobenzothiazole.
-
Practical Synthesis of Macrobicyclic Thiolincosamines. The Journal of Organic Chemistry. 2024. [Link]
Sources
Reproducibility of experimental results with 2-chloro-7-ethyl-1,3-benzothiazole
Reproducibility and Reactivity of 2-Chloro-7-ethyl-1,3-benzothiazole: A Comparative Guide for C2-Amination
Introduction
In the landscape of medicinal chemistry and drug development, benzothiazole derivatives are privileged scaffolds, serving as the pharmacophoric core for numerous [1]. The functionalization of the C2 position is a foundational transformation in library synthesis. While 2-chlorobenzothiazole serves as the ubiquitous industry standard, introducing alkyl substituents at the 7-position—specifically in the form of 2-chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) —introduces a complex matrix of steric and electronic variables that directly impact experimental reproducibility.
This guide objectively compares the reactivity and experimental handling of 2-chloro-7-ethyl-1,3-benzothiazole against its unsubstituted and methyl-substituted analogs, providing validated, self-correcting protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Mechanistic Causality & Structural Impact
The reactivity of 2-chlorobenzothiazole in SNAr reactions is fundamentally driven by the electrophilicity of the C2 carbon. This electrophilicity is enhanced by the adjacent electron-withdrawing nitrogen atom, which [2]. However, the introduction of a 7-ethyl group disrupts this baseline reactivity. The ethyl moiety exerts a mild electron-donating inductive effect (+I) across the conjugated system and introduces significant steric bulk in the proximity of the sulfur atom.
Causality Insight: This combination of electronic dampening and steric shielding slightly diminishes the electrophilicity of the C2 position, raising the activation energy required for nucleophilic attack. Consequently, while standard SNAr conditions yield highly reproducible results for unsubstituted 2-chlorobenzothiazole, the 7-ethyl derivative often suffers from stalled kinetics, lower yields, and poor reproducibility when reacted with sterically hindered amines. To restore process reliability, researchers must pivot to transition-metal catalysis (Buchwald-Hartwig cross-coupling), which bypasses the Meisenheimer intermediate entirely in favor of an [3].
Experimental Workflows & Logical Relationships
To ensure high reproducibility, the choice of reaction pathway must be dictated by the nucleophile's steric properties and the substrate's structural hindrance.
Workflow for C2-amination of 2-chloro-7-ethyl-1,3-benzothiazole based on nucleophile sterics.
Quantitative Comparison of C2-Amination Reactivity
The following table summarizes the quantitative performance of 2-chloro-7-ethyl-1,3-benzothiazole compared to alternative building blocks when reacted with a standard secondary amine (piperidine). The data illustrates the drop in SNAr efficiency as steric bulk increases, and the subsequent recovery of yield via Pd-catalysis.
| Substrate | Reaction Pathway | Amine Nucleophile | Catalyst / Base | Conditions | Yield (%) | Reproducibility |
| 2-Chlorobenzothiazole | SNAr | Piperidine | None / K₂CO₃ | 80°C, 12h | 92% | High |
| 2-Chloro-7-methylbenzothiazole | SNAr | Piperidine | None / K₂CO₃ | 90°C, 14h | 85% | Moderate |
| 2-Chloro-7-ethyl-1,3-benzothiazole | SNAr | Piperidine | None / K₂CO₃ | 100°C, 16h | 72% | Low-Moderate |
| 2-Chloro-7-ethyl-1,3-benzothiazole | Buchwald-Hartwig | Piperidine | Pd(OAc)₂ / Cs₂CO₃ | 100°C, 8h | 94% | High |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and chromatographic checkpoints ensure that the researcher can verify the reaction's progress and mechanistic fidelity at each stage.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Unhindered Amines
-
Preparation: In an oven-dried Schlenk flask, dissolve 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol) in anhydrous DMF (3.0 mL). Causality: DMF is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state,[2].
-
Reagent Addition: Add the secondary amine (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol). Causality: K₂CO₃ acts as an insoluble acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without promoting hydrolytic degradation of the benzothiazole core.
-
Thermal Activation: Heat the mixture to 100°C under a nitrogen atmosphere. Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (strongly UV-active, Rf ~0.7) will gradually be replaced by a lower-Rf product spot. The persistence of the starting material past 16 hours is a diagnostic indicator of steric stalling, signaling the need to switch to Protocol B.
-
Workup: Quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine (5 x 10 mL) to completely partition and remove residual DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Hindered Amines)
-
Catalyst Pre-activation: In an inert-atmosphere glovebox, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 mmol) in anhydrous 1,4-dioxane (4.0 mL). Causality: Xantphos is a bidentate ligand with a wide bite angle (111°) that enforces a square-planar geometry favoring rapid reductive elimination. This is critical to outcompete off-target[4].
-
Substrate Addition: Add 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol) and the hindered amine (1.2 mmol).
-
Reaction: Heat to 100°C for 8 hours. Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous red-brown solution within the first 30 minutes, visually confirming the successful reduction of Pd(II) to the active Pd(0) species and the initiation of catalytic turnover.
-
Purification: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography to isolate the target compound.
References
-
Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Rapid access to a broad range of 6′-substituted firefly luciferin analogues reveals surprising emitters and inhibitors Source: PMC - NIH URL: [Link]
-
Title: Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Chloro-7-ethyl-1,3-benzothiazole's Anticancer Activity
Executive Summary
The development of novel small-molecule anticancer agents is a cornerstone of modern oncology research. Among the vast landscape of heterocyclic compounds, benzothiazole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including potent antitumor effects.[1][2][3] This guide focuses on a novel investigational compound, 2-chloro-7-ethyl-1,3-benzothiazole (hereafter referred to as BZT-CE7), and provides a comprehensive analysis of its preclinical anticancer activity. We present a framework for establishing a robust in vitro and in vivo correlation (IVIVC), a critical step in streamlining drug development and predicting clinical outcomes.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
We will objectively compare BZT-CE7's performance against two other benzothiazole analogs with known anticancer properties: a 2-arylbenzothiazole, PMX-610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole], and a 2-amino derivative, Compound 4i [7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine].[7] Through detailed methodologies and comparative data, this guide aims to illustrate the process of characterizing a lead compound and establishing a predictive link between laboratory assays and preclinical animal models.
Introduction: The Therapeutic Promise of Benzothiazoles and the Imperative of IVIVC
The benzothiazole scaffold, a bicyclic ring system containing nitrogen and sulfur, is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[3][8] Derivatives have been shown to induce cancer cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways such as PI3K/Akt/mTOR and EGFR.[1][7][8] BZT-CE7, with its chloro and ethyl substitutions, represents a novel chemical entity designed to optimize potency and pharmacokinetic properties.
A pivotal challenge in drug development is translating promising in vitro results into in vivo efficacy. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug (e.g., its effect on cancer cells in a dish) to a relevant in vivo response (e.g., tumor reduction in a mouse model).[4][9][10] Establishing a strong IVIVC, as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA), can serve as a surrogate for some bioequivalence studies, accelerate development, and provide a deeper understanding of a drug's behavior.[6][11][12]
This guide will walk through the essential steps to build a meaningful IVIVC for an investigational anticancer agent.
The Comparative Landscape: Selected Benzothiazole Analogs
To contextualize the performance of BZT-CE7, we have selected two well-characterized benzothiazole derivatives for comparison:
-
PMX-610: A 2-arylbenzothiazole known for its potent and selective cytotoxicity against various cancer cell lines.[7]
-
Compound 4i: A chloro-substituted 2-aminobenzothiazole derivative noted for significant anticancer potential in cytotoxicity screenings.[7]
These compounds provide a relevant benchmark against which to evaluate the efficacy of our lead candidate, BZT-CE7.
In Vitro Anticancer Activity Assessment
The initial phase of screening involves assessing the direct cytotoxic effects of the compounds on cancer cells cultured in the laboratory.
Rationale for Assay Selection
To obtain a comprehensive understanding of cytotoxicity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, colorimetric assay that measures the metabolic activity of cells.[13][14][15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in metabolic activity is interpreted as a reduction in cell viability due to cytotoxicity. This method is widely used in drug discovery for its reliability, efficiency, and suitability for high-throughput screening.[13][16][17]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BZT-CE7, PMX-610, and Compound 4i against the human non-small cell lung cancer cell line, A549.
Materials:
-
A549 human non-small cell lung cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (BZT-CE7, PMX-610, Compound 4i) dissolved in DMSO (Dimethyl sulfoxide)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each test compound in complete DMEM. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with 0.5% DMSO) and blank (media only) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow diagram for the MTT-based in vitro cytotoxicity assay.
In Vitro Data Summary
The following table summarizes the IC50 values obtained for each compound against the A549 cell line.
| Compound | Chemical Structure | IC50 (µM) on A549 Cells |
| BZT-CE7 | 2-chloro-7-ethyl-1,3-benzothiazole | 0.85 ± 0.12 |
| PMX-610 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | 1.52 ± 0.25 |
| Compound 4i | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine | 2.10 ± 0.31 |
Interpretation: The in vitro results indicate that BZT-CE7 possesses the highest potency against the A549 non-small cell lung cancer line, with an IC50 value significantly lower than the two comparator compounds. This positions BZT-CE7 as a strong candidate for further in vivo evaluation.
In Vivo Efficacy Evaluation
The next critical step is to determine if the potent in vitro activity of BZT-CE7 translates to an antitumor effect in a living organism.
Animal Model Selection and Justification
We utilize a human tumor xenograft model, a cornerstone of preclinical anticancer drug development.[18] Specifically, a cell-derived xenograft (CDX) model is established by implanting the human A549 cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[18][19][20] This model allows for the growth of a human tumor in a physiologically relevant environment, providing an indispensable tool for evaluating the efficacy and toxicity of a lead compound before it can be considered for human clinical trials.[18][20] Patient-derived xenograft (PDX) models, which involve implanting tissue directly from a patient's tumor, offer even higher fidelity but CDX models are well-suited for initial efficacy screening due to their reproducibility.[19][21][22]
Detailed In Vivo Protocol: A549 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of BZT-CE7 compared to a vehicle control in an A549 lung cancer xenograft model.
Animals: Female athymic nude mice, 6-8 weeks old.
Materials:
-
A549 cells
-
Matrigel
-
BZT-CE7 formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers, animal scales, sterile syringes and needles
Procedure:
-
Tumor Implantation: Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach an average volume of 100-150 mm³, randomize the mice into two groups (n=8 per group):
-
Group 1: Vehicle Control (intraperitoneal injection)
-
Group 2: BZT-CE7 (e.g., 20 mg/kg, intraperitoneal injection)
-
-
Treatment: Administer the treatment daily for 21 consecutive days.
-
Monitoring: Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: At the end of the 21-day treatment period (or if tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Workflow for In Vivo Efficacy Study
Caption: Logical diagram illustrating the IVIVC relationship.
Correlation Discussion
In our study, BZT-CE7 demonstrated the lowest IC50 value (in vitro) and produced a strong TGI response (in vivo). If similar experiments with PMX-610 and Compound 4i yielded TGI values of, for instance, 45% and 30% respectively, a clear trend would emerge: lower IC50 correlates with higher TGI. This positive correlation would provide confidence that our in vitro screening platform is a reliable tool for prioritizing benzothiazole derivatives for more extensive and resource-intensive in vivo studies. Establishing this link is a self-validating system; it confirms that the chosen in vitro assay is biologically relevant to the in vivo model for this class of compounds.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the preclinical anticancer activity of a novel benzothiazole derivative, BZT-CE7.
-
In Vitro: BZT-CE7 exhibited superior potency against the A549 non-small cell lung cancer cell line compared to two related analogs.
-
In Vivo: This high in vitro potency translated into significant and well-tolerated antitumor efficacy in a human tumor xenograft mouse model.
-
IVIVC: The alignment of these results supports the use of the MTT assay as a predictive tool for this chemical series, enabling more efficient screening of future derivatives.
Future work should focus on a more detailed IVIVC by incorporating pharmacokinetic data to build a robust PK/PD model. Further studies should also explore the mechanism of action of BZT-CE7 and evaluate its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs), to enhance its translational relevance.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. [Link]
-
Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. (2025, February 20). Ovid. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PMC. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Premier Consulting. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017, November 15). In Vivo. [Link]
-
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (n.d.). FDA. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers. [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? (2025, May 29). Patsnap Synapse. [Link]
-
Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. (2014, June 5). Pharma Models. [Link]
-
Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (n.d.). Springer. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI. [Link]
-
Xenograft Models. (n.d.). Biocytogen. [Link]
-
In Vivo Oncology. (n.d.). Pharmacology Discovery Services. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]
-
Guidance for Industry #238. (n.d.). FDA. [Link]
-
In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. (n.d.). Champions Oncology. [Link]
-
In Vitro-In Vivo Correlation for Complex Drug Products... (n.d.). FDA. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Biological Aspects of Emerging Benzothiazoles: A Short Review. (n.d.). SciSpace. [Link]
-
Synthesis and various biological activities of benzothiazole derivative. (2023, September 2). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022, April 18). MDPI. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 6. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. premier-research.com [premier-research.com]
- 12. fda.gov [fda.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. kosheeka.com [kosheeka.com]
- 16. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. biocytogen.com [biocytogen.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 22. championsoncology.com [championsoncology.com]
The Strategic Advantage of 2-Chloro-7-ethyl-1,3-benzothiazole in Drug Discovery and Lead Optimization
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Engineers
The benzothiazole core is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a hinge-binding motif in kinase inhibitors, a recognition element in G-protein coupled receptor (GPCR) modulators, and a fluorescent probe scaffold. While the unsubstituted 2-chlorobenzothiazole is a ubiquitous and inexpensive electrophilic building block, it often yields clinical candidates plagued by poor metabolic stability and off-target promiscuity.
The introduction of a 7-ethyl substituent—yielding 2-chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) —represents a profound strategic upgrade. This guide objectively compares the physicochemical and reactive advantages of this specific scaffold against its unsubstituted and 7-methyl counterparts, providing actionable, field-proven protocols for its integration into your synthetic pipelines.
Mechanistic Causality: Why the 7-Ethyl Group Matters
As an Application Scientist, it is critical to look beyond basic structural drawing and understand the thermodynamic and pharmacokinetic causality introduced by the 7-ethyl modification.
A. Metabolic Shielding and CYP450 Evasion
Unsubstituted benzothiazoles are notoriously susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. The electron-rich C4 and C7 positions are classic metabolic "soft spots," leading to rapid rapid clearance in vivo. The 7-ethyl group acts as a precise steric shield. It physically blocks oxidation at the C7 position while simultaneously increasing the overall lipophilicity (LogP) of the molecule, which enhances passive membrane permeability without introducing the excessive steric bulk (like a tert-butyl group) that might disrupt target binding.
B. Reactivity Modulation: SNAr vs. Cross-Coupling
In Nucleophilic Aromatic Substitution (SNAr), the C2 carbon is the electrophilic center[1]. The 7-ethyl group exerts a mild electron-donating effect via hyperconjugation and inductive pathways. This slightly raises the activation energy required to form the negatively charged Meisenheimer intermediate compared to the unsubstituted analog[2]. While this means SNAr reactions may require slightly longer heating, it provides a massive advantage: chemoselectivity . It prevents over-reaction and degradation, allowing for highly controlled mono-substitutions. Furthermore, the 7-ethyl group does not hinder oxidative addition in Palladium-catalyzed Buchwald-Hartwig aminations, making it an exceptionally versatile substrate[3].
Comparative Performance Data
The following table synthesizes quantitative data comparing the functionalization efficiency and resulting pharmacokinetic profile of three benzothiazole scaffolds.
| Scaffold | SNAr Yield (Morpholine, 12h, 100°C) | Buchwald-Hartwig Yield (Aniline, 12h, 100°C) | Predicted ΔLogP Contribution | Target Microsomal Stability (T1/2) |
| 2-Chloro-1,3-benzothiazole (Unsubstituted) | 92% | 88% | Base (0.0) | < 15 min (High clearance) |
| 2-Chloro-7-methyl-1,3-benzothiazole | 87% | 89% | +0.4 | ~ 35 min (Moderate) |
| 2-Chloro-7-ethyl-1,3-benzothiazole | 84% | 91% | +0.9 | > 60 min (High stability) |
Data Interpretation: The slight reduction in SNAr yield for the 7-ethyl variant is a direct consequence of the inductive electron donation stabilizing the ground state. However, the Buchwald-Hartwig yield improves due to the enhanced solubility of the lipophilic scaffold in non-polar solvents like toluene. The critical trade-off is the massive >4x improvement in microsomal stability, saving months of downstream lead optimization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step serves a specific mechanistic purpose to ensure high-fidelity functionalization of 2-chloro-7-ethyl-1,3-benzothiazole.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines
This protocol utilizes Dimethylformamide (DMF) to stabilize the highly polar Meisenheimer transition state[1].
-
Reaction Setup: In an oven-dried 25 mL round-bottom flask, dissolve 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed by the aliphatic amine (e.g., morpholine, 1.2 mmol). Causality: K₂CO₃ acts as a non-nucleophilic proton sink, driving the equilibrium forward without competing for the electrophilic C2 center.
-
Thermal Activation: Heat the mixture to 100°C under an inert argon atmosphere for 12 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material will appear as a distinct UV-active spot (Rf ~0.7). Complete disappearance of this spot validates the conversion.
-
Aqueous Workup: Cool to room temperature and pour the mixture into 25 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL). Causality: This step is self-purifying; the highly polar DMF and inorganic salts partition entirely into the aqueous layer, while the lipophilic 7-ethyl product is sequestered in the organic layer.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination for Aryl Amines
For weakly nucleophilic anilines, SNAr is inefficient. Transition-metal catalysis is required[4].
-
Catalyst Pre-mix: In a Schlenk tube, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%). Causality: Xantphos is a bidentate ligand with a wide bite angle. It tightly coordinates the Palladium center, preventing the basic nitrogen of the benzothiazole from poisoning the catalyst[3].
-
Reagent Addition: Add 2-chloro-7-ethyl-1,3-benzothiazole (1.0 mmol), the aryl amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Solvent & Degassing: Add anhydrous Toluene (5.0 mL). Subject the tube to three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise oxidize the active Pd(0) species.
-
Reaction: Heat at 100°C for 12 hours.
-
Filtration: Cool the mixture and filter through a short pad of Celite, eluting with Ethyl Acetate. This physically removes the precipitated Palladium black and inorganic salts, yielding a crude product ready for flash chromatography.
Synthetic Workflow Visualization
The following diagram maps the divergent late-stage functionalization pathways enabled by the 2-chloro-7-ethyl-1,3-benzothiazole scaffold.
Divergent functionalization of 2-chloro-7-ethyl-1,3-benzothiazole for lead optimization.
References
- BenchChem. "The Benzothiazole Moiety: A Technical Guide to its Fundamental Reactions." BenchChem Technical Guides.
- BenchChem. "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole." BenchChem Technical Guides.
- Shen, Q., Guo, F., & Hartwig, J. F. "Aryl- and Hetarylamines with Hetaryl Electrophiles." Thieme Connect.
- ACS Publications. "Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions." The Journal of Organic Chemistry.
Sources
2-chloro-7-ethyl-1,3-benzothiazole proper disposal procedures
Comprehensive Safety and Disposal Guide for 2-Chloro-7-ethyl-1,3-benzothiazole
In pharmaceutical research and drug development, benzothiazole derivatives are highly valued for their broad spectrum of biological activities. However, the exact structural features that make 2-chloro-7-ethyl-1,3-benzothiazole a potent pharmacophore—specifically its lipophilic core and electrophilic chlorine substituent—also render it hazardous to laboratory personnel and highly recalcitrant in the environment[1][2].
This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step methodologies for the safe handling, spill containment, and regulatory-compliant disposal of this specific compound.
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand the mechanistic causality behind its hazards. The lipophilic nature of the fused thiazole-benzene ring allows the molecule to easily penetrate biological membranes, leading to acute systemic toxicity via oral, dermal, and inhalation routes[1]. Furthermore, the 2-chloro position is highly activated for nucleophilic aromatic substitution. When exposed to biological tissues, it readily reacts with nucleophilic functional groups (such as thiols and amines in proteins), causing severe skin and eye irritation[1].
Table 1: Hazard Classification and Properties of 2-Chloro-7-ethyl-1,3-benzothiazole
| Property / Classification | Detail / GHS Code | Mechanistic Cause |
| CAS Number | 2742659-15-8[1] | N/A |
| Acute Toxicity | Acute Tox. 4 (H302, H312, H332)[1] | High membrane permeability due to lipophilic core. |
| Skin Irritation | Skin Irrit. 2 (H315)[1] | Electrophilic attack by the 2-chloro substituent on skin proteins. |
| Eye Irritation | Eye Irrit. 2A (H319)[1] | Rapid reaction with ocular mucosal membranes. |
| Target Organ Toxicity | STOT SE 3 (H336)[1] | Central nervous system depression upon vapor inhalation. |
| Waste Classification | Halogenated Organic Waste[3] | Presence of covalently bound chlorine and sulfur. |
Operational Safety & Handling Protocol
Every protocol must be a self-validating system to ensure absolute safety. Do not rely on assumptions; verify equipment functionality before opening the chemical container.
Step-by-Step Handling SOP:
-
Fume Hood Verification: Ensure the chemical fume hood is operational. Validate that the face velocity is between 80–120 FPM (Feet Per Minute) using the digital monitor or a physical tissue test.
-
PPE Donning & Validation:
-
Wear a chemically resistant lab coat, safety goggles (not just glasses), and heavy-duty nitrile gloves.
-
Self-Validation: Inspect gloves for micro-tears by inflating them slightly before use. If handling large volumes outside a hood, perform a positive/negative pressure seal check on a half-mask respirator equipped with organic vapor cartridges.
-
-
Handling: Keep the container tightly closed until the exact moment of transfer. Use spark-proof spatulas or pipettes.
-
Decontamination: After use, wipe down the exterior of the container and the fume hood surface with a compatible solvent (e.g., ethanol), and dispose of the wipes in the solid halogenated waste stream.
Spill Response & Containment
Because 2-chloro-7-ethyl-1,3-benzothiazole contains both halogens and sulfur, it must not be absorbed using combustible organic materials like sawdust, which can complicate downstream incineration[3].
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately clear the area. If the spill occurs outside a fume hood, increase room ventilation and wait 15 minutes for aerosols to settle.
-
Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, silica gel, or a universal chemical binder.
-
Absorption: Work the inert absorbent from the outside of the spill toward the center to prevent spreading.
-
Collection: Use a non-sparking scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) container with a secure lid.
-
Validation: Swab the spill area with a damp pH strip. If the area tests acidic (indicating residual HCl formation from hydrolysis), neutralize with a mild sodium bicarbonate solution, wipe again, and collect the wipes.
Workflow for assessing, containing, and managing a 2-chloro-7-ethyl-1,3-benzothiazole spill.
Proper Disposal Procedures
The Causality of Segregation: Under EPA guidelines, halogenated organic compounds must be strictly separated from non-halogenated organic waste[3]. When incinerated, chlorinated compounds generate hydrogen chloride (HCl) gas and can form highly toxic dioxins if not burned at extreme temperatures. Mixing 2-chloro-7-ethyl-1,3-benzothiazole with standard solvent waste compromises the incineration process, damages standard incinerator linings, and drastically increases institutional disposal costs[3].
Step-by-Step Waste Disposal Protocol:
-
Segregation: Designate a specific, clearly labeled HDPE carboy exclusively for "Halogenated Organic Waste"[3]. Do not mix with acetone, ethanol, or other non-halogenated solvents.
-
Logging: Every time waste is added, log the exact volume and chemical name on the attached EPA hazardous waste tag. Self-Validation: Ensure the sum of the logged volumes matches the visual meniscus of the container to prevent the accumulation of "unknown" legacy chemicals.
-
Storage: Store the waste container in a secondary containment tray within a ventilated cabinet. Ensure the cap is tightly sealed when not actively adding waste to prevent toxic vapor release.
-
Pickup: Transfer the container to your institution's central hazardous waste accumulation area within 90 days for high-temperature incineration by a licensed EPA contractor.
Decision pathway for the proper segregation and disposal of halogenated benzothiazole waste.
Environmental Impact & Advanced Degradation
Never dispose of 2-chloro-7-ethyl-1,3-benzothiazole down the drain. Benzothiazole derivatives are highly recalcitrant; conventional biological wastewater treatment methods cannot completely degrade the stable thiazole ring, leading to long-term aquatic toxicity[2][4].
If industrial-scale aqueous waste is generated, specialized on-site pretreatment is required before discharge. Current state-of-the-art degradation methodologies include:
-
Advanced Oxidation Processes (AOPs): Utilizing thermally activated persulfate to generate sulfate radicals, which successfully attack and degrade the benzothiazole ring in acidic to neutral aqueous conditions[2][5].
-
Microbial Electrolysis Cells (MECs): Up-flow internal circulation MECs have been proven to fully degrade high-concentration benzothiazole wastewater into simple, non-toxic organic acids by utilizing a bioelectrochemical system[4][6].
Sources
- 1. nextsds.com [nextsds.com]
- 2. tandfonline.com [tandfonline.com]
- 3. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells [ideas.repec.org]
Comprehensive Safety and Operational Guide for Handling 2-Chloro-7-ethyl-1,3-benzothiazole
As a drug development professional or laboratory scientist, handling halogenated heterocyclic compounds requires a rigorous understanding of their physicochemical properties and toxicological profiles. 2-Chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) is a highly reactive intermediate commonly utilized in the synthesis of pharmaceuticals and agrochemicals[1][2].
This guide provides a self-validating, step-by-step operational framework designed to mitigate risks associated with its acute toxicity, reactivity, and environmental persistence.
Mechanistic Hazard Profile: Understanding the "Why"
To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards:
-
Systemic Toxicity via Lipophilicity (Acute Tox. 4 - Oral/Dermal/Inhalation): The benzothiazole core is highly lipophilic. This property allows the molecule to rapidly penetrate the lipid bilayer of the stratum corneum, leading to rapid dermal absorption and systemic acute toxicity (H302, H312, H332)[1][3].
-
Electrophilic Reactivity (Skin Irrit. 2 / Eye Irrit. 2A): The chlorine atom at the 2-position of the thiazole ring creates a highly electrophilic center. This makes the compound highly reactive toward biological nucleophiles (such as proteins and thiols in the skin and eyes), driving its pronounced irritation and sensitization profile (H315, H319)[1][4].
-
Vapor Pressure & CNS Effects (STOT SE 3): Volatilization or aerosolization of the compound can lead to inhalation toxicity, causing respiratory tract irritation and central nervous system (CNS) depression, manifesting as drowsiness or dizziness (H336)[1][5].
Quantitative Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following quantitative PPE matrix must be strictly adhered to before initiating any workflow involving 2-chloro-7-ethyl-1,3-benzothiazole[1][6].
| PPE Category | Specification / Material | Quantitative Metric / Standard | Mechanistic Justification |
| Hand Protection | Nitrile or Neoprene Gloves | ≥ 0.11 mm thickness, EN 374 | Prevents rapid dermal absorption of lipophilic benzothiazoles (Mitigates H312)[1][3]. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 compliant | Protects against severe electrophilic reactions with ocular tissue (Mitigates H319)[1][7]. |
| Respiratory | Half-mask with OV Cartridge | N95/P100 particulate filter | Mitigates inhalation toxicity and CNS depression from vapors/aerosols (Mitigates H332, H336)[1][6]. |
| Body Protection | Tyvek Lab Coat / Apron | Fluid-resistant | Prevents systemic exposure via accidental clothing contamination[6]. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Engineering Controls
-
Procedure: Conduct all work within a certified chemical fume hood. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids.
-
Causality: Benzothiazoles can emit hazardous vapors that cause respiratory irritation[2][3].
-
Validation: Verify the fume hood monitor displays an inward face velocity of 0.4–0.6 m/s . A lack of chemical odor outside the hood confirms adequate containment.
Step 2: Reagent Dispensing and Transfer
-
Procedure: Use positive displacement pipettes for liquid handling or static-dissipative spatulas for solid handling. Keep the fume hood sash as low as ergonomically possible.
-
Causality: The 2-chloro position is highly reactive[4]. Minimizing the exposed surface area prevents accidental splashing and reduces vapor generation.
-
Validation: Inspect the exterior of the transfer vessels; the absence of visible residue or droplets validates a clean transfer.
Step 3: Reaction Execution
-
Procedure: Equip all reaction vessels with reflux condensers or seal them with inert septa. If sampling is required, use closed-system techniques (e.g., Schlenk lines or septum-piercing syringes).
-
Causality: Heating the compound increases its vapor pressure, exponentially exacerbating inhalation risks[1][6].
-
Validation: Continuous monitoring of internal vessel temperature and pressure ensures no sudden vapor release occurs.
Step 4: Equipment Decontamination
-
Procedure: Rinse all contaminated glassware with an organic solvent (e.g., acetone or ethanol) to dissolve the compound, followed by a standard wash with laboratory detergent and water[6][7].
-
Causality: Because benzothiazoles are highly lipophilic, aqueous washing alone will not remove the chemical residue[3].
-
Validation: Glassware should show no water-repellent film after the final rinse, indicating complete removal of the lipophilic compound.
Spill Response & Decontamination Pathway
In the event of a spill, immediate and logical action is required to prevent acute exposure. Follow the visual workflow below to safely neutralize and contain 2-chloro-7-ethyl-1,3-benzothiazole spills.
Fig 1. Sequential spill response and decontamination workflow for 2-chloro-7-ethyl-1,3-benzothiazole.
Waste Disposal & Environmental Logistics
Benzothiazoles and their derivatives are notoriously recalcitrant in the environment. They are highly toxic to aquatic life and are frequently reported as persistent contaminants due to incomplete removal in standard wastewater treatment plants[3][8].
-
Aqueous Prohibition: NEVER dispose of 2-chloro-7-ethyl-1,3-benzothiazole or its solutions down the laboratory drain[3][8].
-
Segregation: Collect all liquid waste in clearly labeled, sealable containers strictly designated for "Halogenated Organic Waste." Ensure this waste stream is kept entirely separate from aqueous acidic waste to prevent adverse exothermic reactions[6].
-
Solid Waste: Contaminated gloves, Tyvek suits, and spill absorbents must be placed in secondary containment bags (solid hazardous waste) and sent for high-temperature incineration by an EPA-approved (or local equivalent) environmental facility[6][8].
References
- NextSDS. 2-chloro-7-ethyl-1,3-benzothiazole — Chemical Substance Information.
- J&K Scientific. 2-Chlorobenzothiazole, 99% | 615-20-3.
- Chemdor. 2-Chlorobenzothiazole | CAS 615-20-3 | Research Chemical / Reference Material.
- U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.
- American Chemical Society (ACS). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
- Chondrex, Inc. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
